Solanesol
描述
Structure
2D Structure
属性
IUPAC Name |
(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H74O/c1-37(2)19-11-20-38(3)21-12-22-39(4)23-13-24-40(5)25-14-26-41(6)27-15-28-42(7)29-16-30-43(8)31-17-32-44(9)33-18-34-45(10)35-36-46/h19,21,23,25,27,29,31,33,35,46H,11-18,20,22,24,26,28,30,32,34,36H2,1-10H3/b38-21+,39-23+,40-25+,41-27+,42-29+,43-31+,44-33+,45-35+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPLNGZPBSKHHQ-MEGGAXOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/C)/C)/C)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H74O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884580 | |
| Record name | 2,6,10,14,18,22,26,30,34-Hexatriacontanonaen-1-ol, 3,7,11,15,19,23,27,31,35-nonamethyl-, (2E,6E,10E,14E,18E,22E,26E,30E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
631.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13190-97-1 | |
| Record name | Solanesol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13190-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Solanesol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013190971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6,10,14,18,22,26,30,34-Hexatriacontanonaen-1-ol, 3,7,11,15,19,23,27,31,35-nonamethyl-, (2E,6E,10E,14E,18E,22E,26E,30E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6,10,14,18,22,26,30,34-Hexatriacontanonaen-1-ol, 3,7,11,15,19,23,27,31,35-nonamethyl-, (2E,6E,10E,14E,18E,22E,26E,30E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6,10,14,18,22,26,30,34-Hexatriacontanonaen-1-ol, 3,7,11,15,19,23,27,31,35-nonamethyl-, (2E,6E,10E,14E,18E,22E,26E,30E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SOLANESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF31XTR2N4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Solanesol biosynthesis pathway in Nicotiana tabacum
An In-depth Technical Guide to the Solanesol Biosynthesis Pathway in Nicotiana tabacum
Introduction
This compound is a long-chain, non-cyclic polyisoprenoid alcohol (C45) composed of nine isoprene units.[1][2][3] First isolated from tobacco (Nicotiana tabacum) in 1956, it serves as a crucial intermediate in the pharmaceutical industry for the synthesis of high-value compounds such as Coenzyme Q10 (CoQ10), Vitamin K2, and the anticancer agent synergizer N-solanesyl-N,N′-bis(3,4-dimethoxybenzyl) ethylenediamine (SDB).[2][4] While present in various solanaceous plants like tomatoes and potatoes, Nicotiana tabacum remains the primary commercial source due to its significantly higher accumulation of this compound, particularly in the leaves.[2][3][5]
This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in N. tabacum, detailing the core metabolic route, key enzymes and genes, quantitative data on accumulation and gene expression, and established experimental protocols. This document is intended for researchers, scientists, and professionals in drug development and metabolic engineering.
The this compound Biosynthesis Pathway
In higher plants, this compound is synthesized in the plastids via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[2][4][6] This pathway begins with simple precursors and builds the C5 isoprene units—isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP)—which are the fundamental building blocks of all terpenoids.
The overall biosynthesis can be divided into three main stages:
-
Formation of C5 Precursors (IPP/DMAPP): Pyruvate and glyceraldehyde 3-phosphate are converted into IPP and DMAPP through a series of seven enzymatic steps.
-
Formation of Polyprenyl Diphosphates: IPP and DMAPP are sequentially condensed to form longer-chain precursors like geranylgeranyl diphosphate (GGPP, C20).
-
Final Assembly: Solanesyl diphosphate synthase (SPS) catalyzes the sequential addition of five more IPP units to GGPP to form solanesyl diphosphate (SPP, C45), which is then hydrolyzed to this compound.
The following diagram illustrates the complete MEP pathway leading to this compound formation.
Caption: The this compound biosynthetic pathway in Nicotiana tabacum plastids.
Key Enzymes and Genes in this compound Biosynthesis
RNA-sequencing and gene expression analyses in N. tabacum have identified multiple candidate genes encoding the key enzymes for this compound biosynthesis.[3][7][8] The expression levels of these genes, particularly in the leaves, are strongly correlated with this compound accumulation.[5][7]
-
1-deoxy-D-xylulose 5-phosphate synthase (DXS): This is the first and a rate-limiting enzyme of the MEP pathway. It catalyzes the condensation of pyruvate and glyceraldehyde 3-phosphate to form DXP.[2][7] Six DXS candidate genes have been identified in tobacco.[3][7]
-
1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR): DXR catalyzes the conversion of DXP to MEP. Overexpression of DXR genes in tobacco has been shown to significantly increase the content of terpenoids, including this compound.[2] Two DXR genes, NtDXR1 and NtDXR2, have been characterized.[2]
-
IspD, IspE, IspF, IspG, IspH: These enzymes sequentially catalyze the conversion of MEP to the C5 units, IPP and DMAPP.[6][7] Multiple candidate genes for each of these steps have been found in the tobacco genome.[3][7]
-
Isopentenyl Diphosphate Isomerase (IPI): IPI catalyzes the reversible isomerization between IPP and DMAPP, maintaining the appropriate ratio required for isoprenoid synthesis.[2]
-
Geranylgeranyl Diphosphate Synthase (GGPS): GGPS synthesizes the C20 precursor GGPP, which is a critical branch point for the synthesis of various diterpenes, carotenoids, chlorophylls, and this compound.
-
Solanesyl Diphosphate Synthase (SPS): This is the committed and key regulatory enzyme for this compound biosynthesis. It sequentially adds five molecules of IPP to a GGPP starter unit to form the C45 chain of solanesyl diphosphate.[9] Two primary SPS genes, NtSPS1 and NtSPS2, have been identified in N. tabacum.[3][7]
Quantitative Data on this compound Content and Gene Expression
The accumulation of this compound is a complex quantitative trait influenced by both genetic and environmental factors.[5][10]
Table 1: this compound Content in Nicotiana tabacum
This table summarizes reported this compound content across different germplasms and under varying environmental conditions.
| Condition / Variety | Organ | This compound Content (% dry weight) | Reference |
| Chinese Flue-Cured Germplasm (168 accessions) | Leaves | 0.70 - 4.13 | [1] |
| K326 (High-solanesol parent) | Leaves | ~3.0 (mean) | [10] |
| Maryland609 (Low-solanesol parent) | Leaves | ~1.5 (mean) | [10] |
| F2 Population (K326 x Maryland609) | Leaves | 0.53 - 3.56 | [10] |
| Control (Normal Temperature) | Leaves | Baseline | [1] |
| Moderately High Temperature (MHT) | Leaves | 102% - 166% increase over control | [1][11] |
Table 2: Gene Expression Levels of Key Biosynthesis Genes
This table presents a summary of relative gene expression in different organs of N. tabacum, based on Fragments Per Kilobase of exon per Million fragments mapped (FPKM) values from RNA-seq data. Higher FPKM values indicate higher expression.
| Gene Family | Organ with Highest Expression | Organ with Lowest Expression | Key Finding | Reference |
| DXS (e.g., DXS1, DXS2, DXS3) | Leaves, Stems | Roots | High expression in photosynthetic tissues correlates with this compound accumulation. | [7] |
| DXR (DXR1, DXR2) | Leaves | Roots | Expression pattern is highly consistent with the distribution of this compound. | [7] |
| IspE, IspF, IspG, IspH | Leaves, Stems | Roots | Generally higher expression in above-ground tissues. | [7] |
| SPS (NtSPS1, NtSPS2) | Leaves | Roots | Very high expression in leaves, considered a key determinant of this compound content. | [3][7] |
Experimental Protocols and Workflows
Accurate quantification of this compound and analysis of gene expression are fundamental to studying its biosynthesis.
Protocol 1: this compound Extraction and Quantification by UPLC
This protocol is adapted from methodologies used for quantitative trait loci (QTL) mapping and germplasm screening.[10]
-
Sample Preparation:
-
Harvest fresh tobacco leaves and freeze-dry them immediately.
-
Grind the dried leaves into a fine powder and pass through a 40-mesh sieve.
-
-
Extraction:
-
Weigh approximately 0.1 g of powdered sample into a 20 mL glass centrifuge tube.
-
Add 1.0 mL of 0.1 M sodium hydroxide in ethanol, followed by 5.0 mL of n-hexane.
-
Cap the tube tightly and sonicate in a thermostatically controlled water bath at 40-50°C for 30 minutes.
-
After cooling to room temperature, add 8.0 mL of deionized water.
-
Centrifuge at 16,000 x g for 10 minutes to separate the phases.
-
-
UPLC Analysis:
-
Carefully collect a 500 µL aliquot from the upper n-hexane layer.
-
Mix the aliquot with 4.5 mL of acetonitrile (mobile phase).
-
Inject the sample into a UPLC system equipped with a suitable C18 column.
-
Quantify this compound by comparing the peak area to a standard curve prepared with a certified this compound standard.
-
Protocol 2: Gene Expression Analysis by qRT-PCR
This is a standard method to validate RNA-seq data and quantify the expression of specific genes.[1]
-
RNA Extraction:
-
Collect fresh leaf samples and immediately freeze them in liquid nitrogen.
-
Extract total RNA using a TRIzol-based reagent or a commercial plant RNA extraction kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any genomic DNA contamination.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV) and oligo(dT) or random hexamer primers.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the PCR reaction mix containing cDNA template, gene-specific forward and reverse primers, and a SYBR Green-based qPCR master mix.
-
Perform the reaction in a real-time PCR thermal cycler.
-
Use a housekeeping gene (e.g., actin or ubiquitin) as an internal control for normalization.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Experimental Workflow Diagram
The diagram below illustrates a typical workflow for investigating the effect of an environmental factor on this compound biosynthesis.
Caption: A typical experimental workflow for investigating this compound regulation.
Metabolic Engineering and Future Outlook
Given the pharmaceutical importance of this compound, significant efforts are focused on metabolic engineering to increase its yield in tobacco.[12] Key strategies include:
-
Overexpression of Key Genes: Overexpressing rate-limiting enzymes such as DXS, DXR, and particularly SPS has shown promise in boosting the metabolic flux towards this compound.[2] Co-expression of multiple pathway genes can have a synergistic effect.[2]
-
Transient Expression Systems: Nicotiana benthamiana, a relative of tobacco, is often used for rapid, transient expression studies to test the effects of gene overexpression before creating stable transgenic N. tabacum lines.[13]
-
Genome Editing: Advanced tools like CRISPR/Cas9 can be used to downregulate competing pathways, potentially redirecting more carbon flux towards this compound synthesis.
Future research will likely focus on elucidating the transcriptional regulation of the MEP pathway and identifying transcription factors that can be manipulated to upregulate the entire pathway simultaneously. Combining transcriptomic and metabolomic data will be crucial for a deeper understanding of metabolic flux and for designing more effective engineering strategies.[12]
References
- 1. RNA Sequencing Provides Insights into the Regulation of this compound Biosynthesis in Nicotiana tabacum Induced by Moderately High Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Organ- and Growing Stage-Specific Expression of this compound Biosynthesis Genes in Nicotiana tabacum Reveals Their Association with this compound Content - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Biosynthesis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organ- and Growing Stage-Specific Expression of this compound Biosynthesis Genes in Nicotiana tabacum Reveals Their Association with this compound Content [mdpi.com]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. RNA Sequencing Provides Insights into the Regulation of this compound Biosynthesis in Nicotiana tabacum Induced by Moderately High Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Solanesol: A Comprehensive Technical Guide on its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solanesol is a long-chain polyisoprenoid alcohol that has garnered significant attention in the pharmaceutical and biotechnology sectors. Primarily extracted from plants of the Solanaceae family, such as tobacco, potato, and tomato, it serves as a crucial intermediate in the synthesis of high-value biochemicals, including Coenzyme Q10 (CoQ10) and Vitamin K2.[1] Its unique chemical structure, characterized by nine isoprene units, imparts a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This technical guide provides an in-depth overview of the chemical structure and properties of this compound, detailed experimental protocols, and a summary of its known signaling pathways.
Chemical Structure
This compound is a non-cyclic terpene alcohol with the chemical formula C45H74O.[1] Its structure consists of nine isoprene units linked in a head-to-tail fashion, terminating in a primary alcohol group. The stereochemistry of naturally occurring this compound is all-trans, referring to the configuration of the double bonds within the isoprenoid chain.[1]
IUPAC Name: (2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-Nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-ol
Physicochemical Properties
This compound is a white to pale yellow, waxy solid at room temperature.[2] It is a highly lipophilic molecule, rendering it insoluble in water but soluble in various organic solvents such as hexane, ethanol, acetone, and chloroform.[2][3] This lipophilicity is a key factor in its biological activity and its applications in drug delivery systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C45H74O | [1] |
| Molecular Weight | 631.07 g/mol | [3] |
| Appearance | White to pale yellow waxy solid | [2] |
| Melting Point | 33-42.5 °C | [4] |
| Boiling Point | 685.6 °C (predicted) | [5] |
| Solubility | Insoluble in water; Soluble in hexane, ethanol, acetone, chloroform | [2][3] |
| UV Absorption (λmax) | 202-215 nm | [6][7] |
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities that are of interest to researchers and drug development professionals. These activities are primarily attributed to its ability to modulate cellular signaling pathways, particularly those involved in inflammation and oxidative stress.
Anti-inflammatory Activity
This compound has been shown to exert anti-inflammatory effects by modulating the p38 mitogen-activated protein kinase (MAPK) and Akt signaling pathways.[8] This modulation leads to the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that plays a critical role in the cellular antioxidant response.[8] Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), inducing the expression of downstream target genes, most notably heme oxygenase-1 (HO-1).[8] HO-1 is an enzyme with potent anti-inflammatory and cytoprotective effects. The upregulation of HO-1 by this compound leads to the suppression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[9]
References
- 1. CN101182284A - Method for extracting highly purified this compound from potato leaves, tobacco leaves and/or tobacco stems - Google Patents [patents.google.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. CN1951888A - Process for purifying this compound from tobacco leaf extract - Google Patents [patents.google.com]
- 5. scholar.ui.ac.id [scholar.ui.ac.id]
- 6. Rapid determination of total this compound in tobacco leaf by ultrasound-assisted extraction with RP-HPLC and ESI-TOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-assisted extraction of this compound from tobacco leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: a promising natural product - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Solanesol from Solanaceae Plants: From Natural Sources to Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solanesol, a long-chain polyisoprenoid alcohol (C45), is a valuable bioactive compound with significant applications in the pharmaceutical industry. It serves as a crucial intermediate in the synthesis of Coenzyme Q10 (CoQ10), Vitamin K2, and other high-value ubiquinone drugs.[1][2][3] Due to the complexity of its chemical synthesis, the primary source of this compound remains extraction from plant materials.[1][4] The Solanaceae family, commonly known as the nightshade family, is the principal natural reservoir of this compound.[2][4][5][6] This technical guide provides an in-depth overview of the natural sources of this compound within this plant family, detailed experimental protocols for its extraction and quantification, and a summary of its biosynthetic pathway.
Natural Sources of this compound in the Solanaceae Family
While several species within the Solanaceae family contain this compound, the concentration varies significantly among different plants and even different parts of the same plant. Tobacco (Nicotiana tabacum) is renowned for having the highest concentration of this compound, making it the primary commercial source.[2][4][5] Other notable Solanaceae plants containing this compound include potato (Solanum tuberosum), tomato (Solanum lycopersicum), eggplant (Solanum melongena), and pepper (Capsicum annuum).[2][5][7]
The accumulation of this compound is influenced by both genetic and environmental factors. For instance, moderately high temperatures have been shown to significantly increase this compound content in both tobacco and potato leaves.[1][4][5] The leaves are the primary site of this compound accumulation, followed by the stems and roots.[4][8]
Quantitative Data on this compound Content
The following table summarizes the reported quantitative data for this compound content in various Solanaceae plants. It is important to note that these values can vary based on the cultivar, growing conditions, and analytical methods used.
| Plant Species | Plant Part | This compound Content (% of Dry Weight) | Reference(s) |
| Nicotiana tabacum (Tobacco) | Leaves | 0.20 - 4.13% | [1][9] |
| Nicotiana tabacum (Tobacco) | Leaves (different varieties) | 1.78 - 3.60% | [4] |
| Nicotiana tabacum (Tobacco) | Top Leaves | ~0.61% | [10] |
| Nicotiana tabacum (Tobacco) | Middle Leaves | ~0.58% | [10] |
| Nicotiana tabacum (Tobacco) | Bottom Leaves | ~0.57% | [10] |
| Nicotiana tabacum (Tobacco) | Stalks | Significantly lower than leaves | [10][11] |
| Nicotiana tabacum (Tobacco) | Flowers | Significantly lower than leaves | [10][11] |
| Nicotiana tabacum (Tobacco) | Roots | Significantly lower than leaves | [10][11] |
| Solanum tuberosum (Potato) | Leaves | Can be enhanced up to six-fold with moderately elevated temperatures | [4][5][12] |
| Solanum lycopersicum (Tomato) | Leaves | Present, but generally lower than tobacco | [2][4] |
| Solanum melongena (Eggplant) | Leaves | Present | [2][7] |
| Capsicum annuum (Pepper) | Leaves | Present | [2][12] |
This compound Biosynthesis Pathway
This compound is synthesized in plants via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which occurs in the plastids.[2][3][13] This pathway utilizes pyruvate and glyceraldehyde-3-phosphate as initial substrates to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the basic five-carbon building blocks of all isoprenoids. A series of head-to-tail condensations of IPP units with DMAPP, catalyzed by various prenyltransferases, leads to the formation of solanesyl diphosphate. Finally, a phosphatase dephosphorylates solanesyl diphosphate to yield this compound.
References
- 1. RNA Sequencing Provides Insights into the Regulation of this compound Biosynthesis in Nicotiana tabacum Induced by Moderately High Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Organ- and Growing Stage-Specific Expression of this compound Biosynthesis Genes in Nicotiana tabacum Reveals Their Association with this compound Content - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactivities and Medicinal Value of this compound and Its Accumulation, Extraction Technology, and Determination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Solanaceae - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rapid determination of total this compound in tobacco leaf by ultrasound-assisted extraction with RP-HPLC and ESI-TOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journal.hep.com.cn [journal.hep.com.cn]
- 11. researchgate.net [researchgate.net]
- 12. Environmental and Genetic Factors Associated with this compound Accumulation in Potato Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of NtSPS1 Overexpression on this compound Content, Plant Growth, Photosynthesis, and Metabolome of Nicotiana tabacum - ProQuest [proquest.com]
Solanesol's Function in Plant Defense: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solanesol, a C45 non-cyclic terpene alcohol, is a significant secondary metabolite predominantly found in solanaceous plants like tobacco, potato, and tomato. While recognized as a key precursor for valuable pharmaceuticals, including Coenzyme Q10 and Vitamin K2, its intrinsic role within the plant is centered on defense. This technical guide provides an in-depth examination of this compound's function in plant defense mechanisms, detailing its biosynthesis, its accumulation under biotic and abiotic stress, and the putative mechanisms of its protective action. We present quantitative data on its stress-induced accumulation, detailed experimental protocols for its study, and visualizations of key pathways and workflows to support advanced research and development.
Introduction to this compound
This compound (C₄₅H₇₄O) is a long-chain polyisoprenoid alcohol characterized by nine isoprene units in an all-trans configuration. It is synthesized and primarily accumulates in the plastids of higher plants, especially within green tissues like leaves.[1][2] Its accumulation is not static; it is dynamically influenced by genetic factors, developmental stage, and, most critically for this guide, environmental stressors such as pathogen attack and temperature fluctuations.[3][4] Evidence strongly indicates that this compound is an active component of the plant's induced defense system, contributing to resistance against various threats.[5]
The Biosynthesis of this compound
This compound is synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is localized within the plant cell's plastids.[2] This pathway is responsible for the synthesis of isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), the fundamental five-carbon building blocks for all terpenoids.
The key enzymatic steps leading to this compound are:
-
Precursor Synthesis: The MEP pathway begins with pyruvate and glyceraldehyde-3-phosphate, ultimately producing IPP and DMAPP.
-
Chain Elongation: A series of condensation reactions, catalyzed by prenyltransferases, sequentially add IPP units to a growing polyprenyl chain.
-
Final Synthesis: The enzyme Solanesyl Diphosphate Synthase (SPS) is a key catalyst in this process, forming the C45 solanesyl diphosphate (SPP) precursor.[2] SPP is then dephosphorylated to yield free this compound.
Several enzymes in this pathway, including 1-deoxy-D-xylulose 5-phosphate synthase (DXS), 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), and SPS, are critical regulatory points.[2] Upregulation of the genes encoding these enzymes is directly correlated with increased this compound accumulation.[5]
This compound's Role in Biotic and Abiotic Stress Response
The accumulation of this compound is significantly enhanced when plants are subjected to environmental stress, positioning it as a key stress-response metabolite.
Response to Pathogen Attack
Infection by pathogens triggers a marked increase in this compound content, particularly in resistant plant varieties. This suggests a direct role in the plant's immune response. Studies have shown that upon infection with Tobacco Mosaic Virus (TMV) or the bacterium Pseudomonas syringae pv. tabaci, resistant tobacco cultivars accumulate significantly higher levels of this compound compared to susceptible ones, where the increase is often negligible.[3][4][5] This differential accumulation points to this compound as a key metabolite in effective defense activation.[6]
Response to Abiotic Stress
Abiotic factors, particularly temperature, have a profound effect on this compound levels. Exposure to moderately high temperatures has been shown to dramatically increase this compound content. This response is linked to an increase in the net photosynthetic rate and the upregulation of key biosynthetic enzyme genes.[3][5]
Quantitative Data on this compound Accumulation
The following table summarizes key quantitative findings on the induction of this compound under various stress conditions.
| Plant Species & Cultivar | Stress Factor | Observation | Fold Increase | Reference |
| Nicotiana tabacum (Resistant cv.) | Tobacco Mosaic Virus (TMV) | This compound content measured one week post-infection. | >7x | [4][7] |
| Nicotiana tabacum (Susceptible cv.) | Tobacco Mosaic Virus (TMV) | No significant increase observed post-infection. | ~1x | [4][7] |
| Solanum tuberosum (Potato) | Moderate Heat Stress (30°C day / 20°C night for 1 week) | Compared to control plants at 22°C/16°C. | Up to 6x | [3][7][8] |
| Nicotiana tabacum | Moderate Heat Stress (30°C day / 24°C night) | Measured at 9 days after treatment initiation. | ~2.6x (166.1%) | [5] |
Experimental Protocols
Accurate investigation of this compound's role in plant defense requires robust and reproducible methodologies. The following sections detail core experimental protocols.
Protocol for this compound Extraction and Quantification via HPLC
This protocol describes a common method for extracting and quantifying this compound from plant leaf tissue.
Materials and Reagents:
-
Freeze-dried and powdered leaf tissue
-
Petroleum ether or n-hexane
-
Methanol
-
Potassium hydroxide (KOH) for saponification (optional, for total this compound)
-
Acetonitrile (HPLC grade)
-
Isopropanol (HPLC grade)
-
This compound standard (≥98% purity)
-
Ultrasonic bath, centrifuge, rotary evaporator
-
HPLC system with a C18 or C4 reverse-phase column and UV detector
Step-by-Step Procedure:
-
Extraction:
-
Weigh approximately 0.1-0.2 g of powdered leaf tissue into a centrifuge tube.[9]
-
Add 10-20 mL of an extraction solvent (e.g., methanol or petroleum ether).[10][11]
-
Sonicate the mixture in an ultrasonic bath for 20-30 minutes at a controlled temperature (e.g., 40-50°C).[11][12]
-
Centrifuge the sample to pellet the tissue debris.
-
Collect the supernatant. Repeat the extraction process on the pellet 2-3 times and pool the supernatants.
-
-
Saponification (Optional - to measure total this compound including esters):
-
Purification and Concentration:
-
Combine the extracts and evaporate the solvent to dryness using a rotary evaporator.
-
Re-dissolve the dried residue in a known volume of the HPLC mobile phase (e.g., 1-2 mL).
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
HPLC Analysis:
-
Column: Reverse-phase C18 or C4 (e.g., 4.6 mm x 150 mm, 5 µm).[13]
-
Mobile Phase: Isocratic mixture of acetonitrile and isopropanol (e.g., 60:40 v/v).[10][12]
-
Flow Rate: 0.8 - 1.0 mL/min.[13]
-
Quantification: Create a standard curve using a serial dilution of the pure this compound standard. Calculate the concentration in the sample by comparing its peak area to the standard curve.
-
Protocol for Pathogen Inoculation (Tobacco Mosaic Virus)
This protocol outlines a standard method for inducing a defense response by mechanically inoculating tobacco plants with TMV.
Materials and Reagents:
-
Healthy, 4-6 week old Nicotiana tabacum plants
-
TMV-infected leaf tissue (source of inoculum) or purified TMV
-
Inoculation buffer (e.g., 0.06 M phosphate buffer, pH 7.2)[14]
-
Mortar and pestle
-
Gloves and sterile application pads/sponges
Step-by-Step Procedure:
-
Inoculum Preparation:
-
Plant Preparation:
-
Select healthy, fully expanded upper leaves for inoculation.
-
Gently dust the leaf surface with a fine layer of the abrasive (Carborundum/Celite). This creates microscopic wounds necessary for viral entry.[16]
-
-
Inoculation:
-
Dip a sterile pad or gloved finger into the inoculum.
-
Gently and evenly rub the entire surface of the dusted leaf. Avoid applying excessive pressure that could cause significant physical damage.[15]
-
For mock-infected control plants, repeat the process using only the inoculation buffer and abrasive.
-
-
Post-Inoculation Care:
-
Gently rinse the inoculated leaves with water 15-30 minutes post-inoculation to remove excess abrasive and inoculum.[16]
-
Maintain the plants in a controlled growth chamber. Monitor for symptom development (e.g., mosaic patterns, lesions) over the next 7-14 days.[14][17]
-
Harvest tissue for this compound analysis at desired time points post-inoculation.
-
Protocol for Gene Expression Analysis via qRT-PCR
This protocol is for quantifying the transcript levels of key this compound biosynthesis genes (e.g., DXS, SPS).
Materials and Reagents:
-
Plant leaf tissue (frozen in liquid nitrogen)
-
RNA extraction kit or TRIzol reagent
-
DNase I
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Gene-specific primers for target genes (DXS, SPS, etc.) and a reference gene (Actin, Ubiquitin)
-
qRT-PCR instrument
Step-by-Step Procedure:
-
RNA Extraction: Extract total RNA from ~100 mg of frozen, ground leaf tissue using a commercial kit or TRIzol method, following the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
qPCR Reaction:
-
Prepare the qPCR reaction mix in a 20-25 µL final volume, containing SYBR Green Master Mix, forward and reverse primers (10 µM), and diluted cDNA template.[5]
-
Run the reaction on a qRT-PCR system using a standard thermal cycling program: an initial denaturation (e.g., 95°C for 30s), followed by 40 cycles of denaturation (95°C for 5s) and annealing/extension (60°C for 30s).[5]
-
-
Data Analysis:
-
Confirm amplification specificity using a melt curve analysis.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the expression of the reference gene.
-
Putative Mechanisms of Defense
While the precise mechanisms are still under investigation, this compound is believed to contribute to plant defense in several ways.
-
Antimicrobial Properties: this compound itself has demonstrated antimicrobial, antifungal, and antiviral activities in various studies, suggesting it can act as a direct defense compound against invading pathogens.[6]
-
Membrane Interactions: As a long-chain lipophilic molecule, this compound may integrate into cellular membranes. This could alter membrane fluidity and integrity, potentially disrupting pathogen effector proteins or signaling complexes that rely on specific membrane environments.
-
Signaling and Priming: The rapid accumulation of this compound in resistant cultivars suggests it may be part of the plant's signaling cascade that activates broader defense responses. It could act as a signal or prime the plant for a faster, more robust deployment of other defenses upon subsequent attack.
Conclusion and Future Directions
This compound is a multifaceted metabolite that plays a crucial, inducible role in the defense systems of solanaceous plants. Its significant accumulation in response to both biotic and abiotic stressors underscores its importance in plant survival and resilience. For researchers, a deeper understanding of its regulatory network could unlock new avenues for engineering stress-tolerant crops. For drug development professionals, elucidating its precise antimicrobial and signaling mechanisms within the plant could inspire novel therapeutic strategies, leveraging a natural product that is already a key precursor in pharmaceutical synthesis.
Future research should focus on:
-
Identifying the specific cellular targets of this compound during a defense response.
-
Elucidating its role as a potential signaling molecule and its crosstalk with major defense hormone pathways (e.g., salicylic acid and jasmonic acid).
-
Exploring the full spectrum of its antimicrobial activity against a wider range of plant pathogens.
References
- 1. Organ- and Growing Stage-Specific Expression of this compound Biosynthesis Genes in Nicotiana tabacum Reveals Their Association with this compound Content - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bioactivities and Medicinal Value of this compound and Its Accumulation, Extraction Technology, and Determination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Environmental and Genetic Factors Associated with this compound Accumulation in Potato Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA Sequencing Provides Insights into the Regulation of this compound Biosynthesis in Nicotiana tabacum Induced by Moderately High Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Environmental and Genetic Factors Associated with this compound Accumulation in Potato Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Trait Loci Mapping and Association Analysis of this compound Content in Tobacco (Nicotiana tabacum L.) [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ajrconline.org [ajrconline.org]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. researchgate.net [researchgate.net]
- 14. Rapid immunohistochemical diagnosis of tobacco mosaic virus disease by microwave-assisted plant sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 16. Frontiers | Three methods for inoculation of viral vectors into plants [frontiersin.org]
- 17. Managing Tobacco Mosaic Virus (TMV) in Tobacco | NC State Extension [tobacco.ces.ncsu.edu]
Methodological & Application
Synthesis and Anticancer Evaluation of Novel Solanesol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel solanesol derivatives and the evaluation of their anticancer activity. This compound, a natural long-chain isoprenoid alcohol primarily extracted from tobacco leaves, serves as a versatile scaffold for the development of new therapeutic agents. Its derivatives have shown promise in exhibiting a range of biological activities, including potent anticancer effects. These protocols are intended to guide researchers in the synthesis, purification, and characterization of new this compound-based compounds, as well as in the comprehensive assessment of their efficacy against cancer cell lines.
Synthesis of Novel this compound Derivatives
General Protocol for the Synthesis of this compound Esters
This compound esters are a common class of derivatives that can be synthesized through esterification of this compound with various carboxylic acids. This protocol describes a general method using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired carboxylic acid (1.2 equivalents) in anhydrous DCM.
-
Addition of Reagents: To the solution, add DMAP (0.1 equivalents) followed by a solution of DCC (1.2 equivalents) in anhydrous DCM, dropwise at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Extraction: Wash the filtrate sequentially with 1M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure this compound ester.
-
Characterization: Confirm the structure of the synthesized ester using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
General Protocol for the Synthesis of this compound Amine Derivatives
The synthesis of this compound amine derivatives can be achieved through a two-step process involving the conversion of this compound to a tosylate, followed by nucleophilic substitution with an amine.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Amine of interest
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Silica gel for column chromatography
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Tosylation of this compound:
-
Dissolve this compound (1 equivalent) in anhydrous pyridine and cool to 0°C.
-
Add p-toluenesulfonyl chloride (1.5 equivalents) portion-wise, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 4-6 hours, then allow it to stand at 4°C overnight.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer with cold 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain solanesyl tosylate.
-
-
Amination of Solanesyl Tosylate:
-
Dissolve the solanesyl tosylate (1 equivalent) in anhydrous DMF.
-
Add the desired amine (2-3 equivalents) to the solution.
-
Heat the reaction mixture at 60-80°C for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by silica gel column chromatography to obtain the desired this compound amine derivative.
-
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocols for Anticancer Activity Evaluation
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives in the culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivatives at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Western Blot Analysis of PI3K/Akt Signaling Pathway
Western blotting is used to detect changes in the expression and phosphorylation of key proteins in a signaling pathway, such as the PI3K/Akt pathway, which is often dysregulated in cancer.
Materials:
-
Cancer cell lines
-
This compound derivatives
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt (Ser473), anti-PI3K, anti-phospho-PI3K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound derivatives as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an ECL substrate and a chemiluminescence imaging system. β-actin is typically used as a loading control.
Data Presentation
Quantitative data from the anticancer activity assays should be summarized in clear and structured tables for easy comparison of the different this compound derivatives.
Table 1: In Vitro Cytotoxicity (IC50) of Novel this compound Derivatives against Human Cancer Cell Lines
| Compound ID | Derivative Type | Modification | IC50 (µM) ± SD | ||
| HeLa | MCF-7 | HepG2 | |||
| SD-E1 | Ester | Acetate | 45.2 ± 3.1 | 52.8 ± 4.5 | 61.3 ± 5.2 |
| SD-E2 | Ester | Benzoate | 21.7 ± 2.5 | 28.4 ± 3.0 | 35.1 ± 3.8 |
| SD-A1 | Amine | Piperidine | 15.3 ± 1.8 | 19.8 ± 2.2 | 24.6 ± 2.9 |
| SD-A2 | Amine | Morpholine | 18.9 ± 2.1 | 22.5 ± 2.6 | 27.8 ± 3.1 |
| Doxorubicin | - | - | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 |
Note: The data presented in this table is representative and for illustrative purposes only. Actual values must be determined experimentally.
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and biological pathways.
Caption: Experimental workflow for the synthesis and anticancer evaluation of novel this compound derivatives.
Caption: Proposed mechanism of action of this compound derivatives via inhibition of the PI3K/Akt signaling pathway.
Application Notes and Protocols for Solanesol-Based Nano-Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and characterization of solanesol-based nano-drug delivery systems for hydrophobic drugs. This compound, a natural long-chain polyisoprenoid alcohol, and its derivatives offer a promising platform for encapsulating poorly water-soluble drugs, enhancing their therapeutic efficacy, and enabling targeted delivery, particularly in cancer therapy.
Introduction to this compound-Based Nano-Drug Delivery
This compound-based nanocarriers, typically in the form of self-assembling micelles, leverage the amphiphilic nature of chemically modified this compound. These systems are particularly advantageous for delivering hydrophobic drugs like Doxorubicin (DOX). The inherent pharmacological activity of certain this compound derivatives, such as the inhibition of the Ras signaling pathway, can provide a synergistic anti-tumor effect alongside the encapsulated drug.[1][2][3] Furthermore, the incorporation of moieties like polyethylene glycol (PEG) enhances the stability and circulation time of the nanoparticles in vivo.
Data Presentation: Physicochemical Properties of this compound-Based Nanoparticles
The following table summarizes the key physicochemical characteristics of various this compound-based nano-drug delivery systems reported in the literature. These parameters are critical for determining the in vitro and in vivo performance of the nanocarriers.
| Formulation ID | This compound Derivative | Encapsulated Drug | Particle Size (nm) | Polydispersity Index (PDI) | Drug Loading Content (DLC) (%) | Encapsulation Efficiency (EE) (%) | Reference |
| SN-1 | mPEG-HZ-STS | Doxorubicin | ~150 | < 0.2 | Not Reported | Not Reported | [1] |
| SN-2 | Sol-PEG-PGA | Doxorubicin | 74.0 ± 3.5 | Not Reported | 27.7 ± 1.2 | Not Reported | [1] |
| SN-3 | HA-STS | Doxorubicin | Not Reported | Not Reported | 6.0 | Not Reported | [1] |
Note: Data is compiled from various sources and methodologies may differ. Direct comparison should be made with caution.
Experimental Protocols
This section provides detailed protocols for the synthesis of a this compound derivative, preparation of drug-loaded nanoparticles, and in vitro drug release studies.
Protocol 1: Synthesis of Solanesyl Thiosalicylic Acid (STS) and mPEG-HZ-STS
This protocol describes the synthesis of a pH-sensitive this compound derivative, mPEG-hydrazone-Solanesyl Thiosalicylic Acid (mPEG-HZ-STS), inspired by reported methodologies.[1]
Materials:
-
This compound
-
Thiosalicylic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
mPEG with a terminal hydrazide group (mPEG-NHNH2)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous dimethylformamide (DMF)
-
Other necessary solvents for purification (e.g., hexane, ethyl acetate)
Procedure:
Part A: Synthesis of Solanesyl Thiosalicylic Acid (STS)
-
Dissolve this compound (1 eq) and thiosalicylic acid (1.2 eq) in anhydrous DCM.
-
Add DCC (1.5 eq) and a catalytic amount of DMAP to the solution.
-
Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to obtain pure STS.
Part B: Synthesis of mPEG-HZ-STS
-
Dissolve STS (1 eq) and mPEG-NHNH2 (1.2 eq) in anhydrous DMF.
-
Add a catalytic amount of acetic acid to the solution.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Monitor the formation of the hydrazone linkage by a suitable analytical technique (e.g., NMR spectroscopy).
-
Remove the solvent under reduced pressure.
-
Purify the product by dialysis against deionized water to remove unreacted mPEG-NHNH2 and other small molecules.
-
Lyophilize the purified solution to obtain mPEG-HZ-STS as a solid product.
Protocol 2: Preparation of Doxorubicin-Loaded this compound Micelles
This protocol details the preparation of DOX-loaded micelles using the film hydration method, a common technique for encapsulating hydrophobic drugs.[2]
Materials:
-
mPEG-HZ-STS (or other amphiphilic this compound derivative)
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Chloroform or other suitable organic solvent
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
To deprotonate DOX·HCl to its hydrophobic form (DOX), dissolve DOX·HCl in chloroform and add a 3-fold molar excess of TEA. Stir for 2 hours in the dark.
-
In a round-bottom flask, dissolve the amphiphilic this compound derivative (e.g., mPEG-HZ-STS) and the deprotonated DOX in chloroform.
-
Remove the organic solvent using a rotary evaporator to form a thin film on the inner wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the thin film with PBS (pH 7.4) by rotating the flask at a temperature above the glass transition temperature of the polymer.
-
Sonicate the resulting suspension using a probe sonicator to form uniform micelles and reduce the particle size.
-
To remove unloaded DOX, centrifuge the micellar solution and collect the supernatant. Alternatively, dialysis can be performed against PBS.
-
Sterilize the final DOX-loaded micelle solution by passing it through a 0.22 µm syringe filter.
-
Store the formulation at 4°C in the dark.
Protocol 3: In Vitro Drug Release Study
This protocol describes a dialysis-based method to evaluate the in vitro release of DOX from the this compound-based micelles, particularly assessing the pH-sensitivity of hydrazone-linked formulations.
Materials:
-
DOX-loaded this compound micelles
-
Dialysis membrane (e.g., MWCO 3.5 kDa)
-
Phosphate-buffered saline (PBS) at pH 7.4 and Acetate buffer at pH 5.0
-
A shaker or water bath maintained at 37°C
-
UV-Vis spectrophotometer or fluorescence spectrophotometer
Procedure:
-
Transfer a known volume (e.g., 1 mL) of the DOX-loaded micelle solution into a dialysis bag.
-
Securely close the dialysis bag and immerse it in a larger volume (e.g., 50 mL) of the release medium (PBS pH 7.4 or acetate buffer pH 5.0).
-
Place the setup in a shaker or water bath maintained at 37°C with gentle agitation.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) of the release medium.
-
Replenish the release medium with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the concentration of DOX in the collected samples using a UV-Vis spectrophotometer (at ~480 nm) or a fluorescence spectrophotometer.
-
Calculate the cumulative percentage of drug release at each time point using a standard calibration curve of free DOX in the respective buffer.
-
Plot the cumulative drug release percentage against time to obtain the drug release profile.
Visualization of Pathways and Workflows
Signaling Pathway
The therapeutic effect of some this compound-based carriers is attributed to the inhibition of the Ras signaling pathway by the solanesyl thiosalicylic acid moiety, which is analogous to farnesylthiosalicylic acid (FTS).[2][3][4] FTS has been shown to dislodge Ras from the cell membrane, thereby inhibiting downstream signaling cascades like the Raf-MEK-ERK pathway, which is crucial for cell proliferation and survival.
Caption: Inhibition of the RAS signaling pathway by Solanesyl Thiosalicylic Acid.
Experimental Workflow
The following diagram illustrates the general workflow for the development and evaluation of this compound-based nano-drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. The Ras antagonist S-farnesylthiosalicylic acid induces inhibition of MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Ras inhibitor farnesylthiosalicylic acid (Salirasib) disrupts the spatiotemporal localization of active Ras: a potential treatment for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional inhibition of Ras by S-trans,trans-farnesyl thiosalicylic acid attenuates atherosclerosis in apolipoprotein E knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Solanesol Extract via Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solanesol, a long-chain polyisoprenoid alcohol, is a valuable bioactive compound predominantly extracted from tobacco (Nicotiana tabacum) leaves and other solanaceous plants. Its significance in the pharmaceutical and nutraceutical industries stems from its role as a key intermediate in the synthesis of high-value biochemicals such as Coenzyme Q10 (CoQ10) and Vitamin K analogues.[1][2][3] Crude this compound extracts, however, contain a complex mixture of impurities including waxes and other polar and non-polar constituents, necessitating an efficient purification strategy to achieve the high purity required for its applications.
Column chromatography is a robust and scalable method for the purification of this compound from crude extracts. This document provides detailed application notes and protocols for the purification of this compound using normal-phase column chromatography with either alumina or silica gel as the stationary phase.
Data Presentation
The following tables summarize the quantitative data from various studies on the purification of this compound using column chromatography, providing a comparative overview of different methodologies and their efficiencies.
Table 1: Comparative Performance of Alumina and Silica Gel Column Chromatography for this compound Purification
| Parameter | Alumina Column Chromatography | Silica Gel Column Chromatography | Reference |
| Starting Material | 18 wt.% crude this compound extract | Crude tobacco leaf extract | [1] |
| Stationary Phase | Alumina | Silica Gel | [1] |
| Mobile Phase | Hexane and Ethyl Acetate gradient (0.5% v/v followed by 1% v/v) | Petroleum Ether:Acetone (90:10, v/v) | [1] |
| Final Purity | 95 wt.% | 83.04% | [1] |
| Recovery/Yield | 79% recovery | 0.38% yield from dry tobacco leaf | [1] |
| Binding Capacity | 35.2 mg/mL of adsorbent | Not Reported | [1] |
Experimental Protocols
Preparation of Crude this compound Extract
A common preliminary step to obtaining a crude this compound extract from tobacco leaves involves solvent extraction and saponification to release this compound from its esterified forms.
Materials:
-
Dried and ground tobacco leaves
-
Petroleum ether (or hexane)
-
Ethanol
-
Potassium Hydroxide (KOH)
-
Rotary evaporator
Protocol:
-
Extraction: Extract the ground tobacco leaves with petroleum ether or hexane at 50-60°C for several hours. This can be performed using a Soxhlet apparatus or by refluxing.
-
Concentration: Concentrate the resulting extract using a rotary evaporator to obtain a pasty residue.
-
Saponification: Dissolve the residue in a 10% ethanolic potassium hydroxide solution and heat at 55-60°C to hydrolyze the solanesyl esters.
-
Extraction of this compound: After saponification, perform a liquid-liquid extraction with a non-polar solvent like hexane to isolate the free this compound.
-
Concentration: Concentrate the hexane phase using a rotary evaporator to yield the crude this compound extract.
Column Chromatography Purification of this compound
This protocol outlines the purification of the crude this compound extract using either an alumina or silica gel column.
Materials:
-
Crude this compound extract
-
Alumina (activated, neutral) or Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade) or Acetone (HPLC grade)
-
Glass chromatography column
-
Fraction collector
-
TLC plates and developing chamber
-
UV lamp
Protocol:
A. Column Packing:
-
Prepare a slurry of the chosen adsorbent (alumina or silica gel) in hexane.
-
Pour the slurry into the chromatography column and allow it to pack uniformly, ensuring no air bubbles are trapped.
-
Equilibrate the packed column by passing several column volumes of hexane through it until the baseline is stable.
B. Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of hexane.
-
Carefully load the sample onto the top of the packed column.
C. Elution:
-
For Alumina Column:
-
Begin elution with pure hexane to remove non-polar impurities.
-
Introduce a stepwise gradient of ethyl acetate in hexane. Start with 0.5% (v/v) ethyl acetate in hexane, followed by 1% (v/v) ethyl acetate in hexane to elute the this compound.[1]
-
-
For Silica Gel Column:
-
Elute the column with a mixture of petroleum ether and acetone, typically in a 90:10 (v/v) ratio.[4]
-
D. Fraction Collection and Analysis:
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the separation by spotting fractions onto TLC plates and developing them in an appropriate solvent system (e.g., hexane:ethyl acetate 8:2).
-
Visualize the spots under a UV lamp. This compound-containing fractions will show a characteristic spot.
-
Pool the fractions containing pure this compound.
E. Final Concentration:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain purified this compound.
HPLC Analysis of Purified this compound
High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final product.
Materials:
-
Purified this compound sample
-
HPLC system with a UV detector
-
Normal phase silica column (e.g., 4.6 mm x 250 mm, 5 µm) or a C18 reverse-phase column.
-
Mobile phase solvents (e.g., Isopropanol:Hexane for normal phase; Acetonitrile:Isopropanol for reverse phase)
Protocol (Normal Phase HPLC):
-
Mobile Phase Preparation: Prepare a mobile phase of Isopropanol:Hexane in a 4:96 (v/v) ratio.[1]
-
System Setup: Equilibrate the HPLC system with the mobile phase at a flow rate of 0.4 mL/min.[1]
-
Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase.
-
Injection: Inject 20 µL of the sample into the HPLC system.[1]
-
Detection: Monitor the elution at a wavelength of 215 nm.[1] this compound typically has a retention time of 9.0-9.5 minutes under these conditions.[1]
-
Quantification: Calculate the purity of the this compound by comparing the peak area of the this compound to the total peak area of all components in the chromatogram.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the purification of this compound from tobacco leaves using column chromatography.
Caption: Workflow for this compound Purification.
Signaling Pathways of this compound-Derived Molecules
This compound is a precursor for the biosynthesis of Coenzyme Q10 and Vitamin K2, which are involved in vital cellular processes.
Coenzyme Q10 in the Electron Transport Chain
Coenzyme Q10 (ubiquinone) is a critical component of the mitochondrial electron transport chain, where it functions as an electron carrier, facilitating the production of ATP.
Caption: Role of CoQ10 in Electron Transport.
Vitamin K Cycle and the Coagulation Cascade
Vitamin K is essential for the post-translational modification of several blood clotting factors, a process known as the Vitamin K cycle, which is integral to the coagulation cascade.
Caption: Vitamin K Cycle in Coagulation.
References
- 1. Coenzyme Q10 - Wikipedia [en.wikipedia.org]
- 2. Effect of Coenzyme Q10 supplementation on mitochondrial electron transport chain activity and mitochondrial oxidative stress in Coenzyme Q10 deficient human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pregnane X Receptor Signaling Pathway and Vitamin K: Molecular Mechanisms and Clinical Relevance in Human Health [mdpi.com]
- 4. Functional connections and pathways of coenzyme Q10-inducible genes: an in-silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Saponification of Solanesyl Esters in Tobacco
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the saponification of solanesyl esters from tobacco (Nicotiana tabacum) to yield solanesol, a key intermediate in the synthesis of valuable biochemicals like Coenzyme Q10 and Vitamin K analogues. The protocols described herein are based on established methodologies and are intended to guide researchers in the efficient extraction and hydrolysis of these target compounds.
Introduction
This compound, a C45 isoprenoid alcohol, is predominantly found in the leaves of the Solanaceae family, particularly tobacco, where it exists in both free form and esterified with various fatty acids. To isolate this compound for pharmaceutical and other applications, a saponification step is crucial to hydrolyze these esters. This process, typically involving alkaline hydrolysis, cleaves the ester bonds, liberating free this compound which can then be extracted and purified. The efficiency of this process is dependent on several factors, including the choice of alkali, reaction temperature, and time. This application note details an optimized protocol for this procedure.
Experimental Protocols
This section outlines the step-by-step methodology for the saponification of solanesyl esters from tobacco leaves, including sample preparation, the saponification reaction, and subsequent extraction and purification of this compound.
Sample Preparation
Proper preparation of the tobacco leaf sample is critical for efficient extraction.
-
Drying: Freshly harvested tobacco leaves should be dried to reduce moisture content. This can be achieved by air-drying or in an oven at a controlled temperature (e.g., 55°C for 2 hours) to prevent degradation of target compounds.
-
Grinding: The dried leaves are then ground into a fine powder to increase the surface area for solvent extraction. A blender or a mill can be used for this purpose. The powder should be sieved to ensure a uniform particle size.[1]
Extraction of Crude Solanesyl Esters
Prior to saponification, a crude extract containing solanesyl esters is obtained from the powdered tobacco leaves.
-
Solvent Extraction: The tobacco powder is subjected to extraction using a non-polar solvent. Common solvents include hexane, petroleum ether, or a mixture of petroleum ether and ethanol.[2] Microwave-assisted extraction (MAE) or ultrasound-assisted extraction (UAE) can be employed to enhance efficiency and reduce extraction time.[2][3][4]
-
Solvent Removal: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to obtain a crude extract rich in solanesyl esters.
Saponification Protocol
The crude extract is then subjected to alkaline hydrolysis to convert solanesyl esters to free this compound.
-
Reagents: A solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) in an alcoholic solvent like methanol or ethanol is used. A typical concentration is 0.5 M KOH in methanol.[5]
-
Reaction Conditions: The crude extract is dissolved in the alkaline solution and stirred at a controlled temperature. Optimal conditions have been reported to be 30°C for 30 minutes when using 0.5 M KOH-methanol solution.[5] Other protocols may utilize higher temperatures (e.g., 60-70°C) for several hours.[6][7]
-
Neutralization: After the reaction is complete, the mixture is cooled to room temperature and neutralized with an acid, such as hydrochloric acid (HCl), to a pH between 1 and 3.[7] This step is essential to protonate the resulting carboxylate salts, facilitating their separation from the desired this compound.[8]
Extraction and Purification of this compound
Following saponification and neutralization, this compound is extracted and purified.
-
Liquid-Liquid Extraction: The neutralized solution is extracted with a non-polar solvent like hexane or petroleum ether. The organic phase, containing this compound, is separated from the aqueous phase.
-
Washing and Drying: The organic phase is washed with water to remove any remaining salts and then dried over anhydrous sodium sulfate.
-
Solvent Evaporation: The solvent is removed under reduced pressure to yield crude this compound.
-
Purification: The crude this compound can be further purified using techniques such as column chromatography on silica gel or crystallization from a suitable solvent (e.g., methanol or acetonitrile) to achieve high purity.[3][9]
Data Presentation
The following tables summarize quantitative data from various studies on the saponification and extraction of this compound from tobacco.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Saponification Reagent | 0.5 mol/L KOH-methanol | 0.05 M NaOH | 1 M KOH | [5],[4],[10] |
| Temperature (°C) | 30 | Not specified (MAE) | Not specified | [5],[4],[10] |
| Time (minutes) | 30 | 40 | 120 | [5],[4],[10] |
| Extraction Solvent | Not specified | n-hexane | Hexane | [5],[4],[10] |
| This compound Yield (%) | Not specified | 0.91 | Not specified | [4] |
| Purity (%) | Not specified | Not specified | Not specified |
| Analytical Method | Column | Mobile Phase | Detection | Recovery (%) | Reference |
| RP-HPLC | C18 | Acetonitrile/Isopropanol | UV | 99 | [5] |
| LC-MS | Symmetry RP18 | Acetonitrile/Isopropanol with 2mM ammonium acetate | APCI (+) | 97.72 - 99.67 | [11] |
| GC-FID | SE-54 capillary column | Not specified | FID | Not specified | [12] |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the saponification of solanesyl esters and the subsequent isolation of this compound.
Caption: Workflow for this compound Production.
Saponification Reaction Pathway
The diagram below illustrates the chemical transformation during the saponification of a solanesyl ester.
Caption: Saponification of Solanesyl Ester.
References
- 1. Preparation of Cigarettes from Packaged Leaf Tobacco for Testing [healthycanadians.gc.ca]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. scholar.ui.ac.id [scholar.ui.ac.id]
- 4. Microwave-assisted extraction of this compound from tobacco leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN1951888A - Process for purifying this compound from tobacco leaf extract - Google Patents [patents.google.com]
- 7. web.gps.caltech.edu [web.gps.caltech.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. CN101182284A - Method for extracting highly purified this compound from potato leaves, tobacco leaves and/or tobacco stems - Google Patents [patents.google.com]
- 10. Determination of Free this compound Levels in Cigarette Filters by Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajrconline.org [ajrconline.org]
- 12. Bioactivities and Medicinal Value of this compound and Its Accumulation, Extraction Technology, and Determination Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of Solanesol in Vitamin K2 Synthesis
Introduction
Vitamin K2, a group of compounds known as menaquinones (MK-n), is a vital fat-soluble vitamin essential for blood coagulation, bone metabolism, and cardiovascular health.[1][2] The different forms of Vitamin K2 are distinguished by the length of their isoprenoid side chain, denoted by "n" (e.g., MK-4, MK-7, MK-9).[1] Solanesol, a non-cyclic terpene alcohol with nine isoprene units, is a key natural precursor for the synthesis of long-chain menaquinones, particularly Menaquinone-9 (MK-9).[3][4] It is predominantly extracted from plants in the Solanaceae family, such as tobacco, potato, and tomato.[4]
The use of this compound as a starting material offers a significant advantage in the chemical synthesis of Vitamin K2. Its polyisoprenoid structure provides the entire C45 side chain required for MK-9, streamlining the synthesis process by avoiding the complex, multi-step elongation of the side chain from smaller isoprene units.[3] This approach can lead to a more cost-effective and efficient industrial production of high-purity Vitamin K2.[3]
Principle of Synthesis
The synthesis of Vitamin K2 (MK-9) from this compound generally follows a convergent strategy. This process involves three main stages:
-
Purification and Activation of this compound : Crude this compound extracted from plant sources is first purified. The terminal hydroxyl group of the purified this compound is then activated, typically by converting it into a good leaving group, such as a bromide (solanesyl bromide), to facilitate nucleophilic substitution.
-
Preparation of the Naphthoquinone Core : A suitable naphthoquinone derivative, which will form the core of the Vitamin K2 molecule, is synthesized. A common intermediate is 2-methyl-1,4-naphthoquinone, which may be protected or modified to direct the subsequent coupling reaction.
-
Coupling and Final Modification : The activated this compound side chain is coupled with the naphthoquinone core. This is followed by one or more final steps, such as deprotection or rearrangement, to yield the final all-trans Vitamin K2 molecule.[3][5]
Visualized Synthesis Workflow and Pathway
The following diagrams illustrate the overall workflow and the specific chemical pathway for synthesizing Vitamin K2 (MK-9) from this compound.
Caption: High-level workflow for the synthesis of Vitamin K2 (MK-9) from this compound.
Caption: Key reaction steps in the synthesis of Vitamin K2 (MK-9) from this compound.
Experimental Protocols
The following protocols are based on a documented method for synthesizing Vitamin K2 (MK-9) from this compound.[3]
Protocol 1: Purification of Crude this compound
-
Saponification : Dissolve 5g of crude this compound (16% purity) in 120 mL of a 1:3 methanol/acetone mixed solvent. Add 1.5g of sodium hydroxide and heat the mixture to 40°C for 6 hours to saponify this compound esters.
-
Initial Filtration : Suction filter the mixture to remove insoluble materials.
-
Crystallization (Step 1) : Freeze the filtrate in a refrigerator for 24 hours to precipitate a solid.
-
Washing : Dissolve the collected solid in 100 mL of acetone and stir at 40°C for 4 hours to remove any remaining insoluble impurities.
-
Decolorization : Add activated carbon to the solution and continue stirring for 2 hours.
-
Crystallization (Step 2) : Suction filter the mixture to remove the activated carbon. Freeze the filtrate in a refrigerator for 24 hours to precipitate the purified this compound as a pale yellow solid.
Protocol 2: Synthesis of Solanesyl Bromide
-
Reaction Setup : In a 50 mL round-bottom flask, dissolve 0.70g of purified this compound in 6 mL of anhydrous n-hexane. Add a few drops of pyridine. Cool the mixture to -10°C and stir for 30 minutes.
-
Bromination : Over a period of 30 minutes, add a solution of 105 µL of phosphorus tribromide (PBr₃) in 3 mL of n-hexane dropwise.
-
Reaction : Allow the reaction temperature to rise to 0°C and continue stirring for 2 hours.
-
Quenching & Extraction : Pour the reaction mixture into ice water and stir for 15 minutes. Extract the aqueous layer three times with petroleum ether (30-60°C).
-
Work-up : Combine the organic phases, wash four times with water, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain solanesyl bromide.
Protocol 3: Synthesis of the Protected Naphthoquinone Adduct
-
Reaction Setup : In a 100 mL round-bottom flask, dissolve 0.5g of 2-methyl-1,4-naphthoquinone in 30 mL of methanol. Stir and raise the temperature to 30°C.
-
Diels-Alder Reaction : Add 2 mL of cyclopentadiene, followed by the dropwise addition of 2 mL of boron trifluoride etherate (BF₃·OEt₂) as a catalyst.
-
Monitoring : Track the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete after 7 hours.
-
Isolation : Concentrate the reaction mixture under reduced pressure and pour it into water. Stir to precipitate a grayish-white solid. Filter and dry the solid.
-
Purification : Recrystallize the solid from methanol to obtain the pure white adduct (1,4,4a,9a-tetrahydro-9aα-methyl-1α,4α-methyl-anthraquinone).
Protocol 4: Coupling and Final Synthesis of Vitamin K2 (MK-9)
-
Reaction Setup : Dissolve potassium tert-butoxide in tetrahydrofuran (THF) and cool to 0-5°C.
-
Addition of Adduct : Slowly add the protected naphthoquinone adduct (from Protocol 3) to the cooled solution.
-
Coupling : Add the solanesyl bromide (from Protocol 2) to the reaction mixture and allow it to react for 1 to 3 hours. This forms the coupled intermediate, 1,4,4a,9a-tetrahydro-4aα-(solanesyl)-9aα-methyl-1α,4α-methylacanthrone.
-
Isolation of Intermediate : Pour the reaction product into hydrochloric acid and extract with toluene.
-
Final Rearrangement : Dissolve the extracted intermediate in toluene. Under a nitrogen atmosphere, reflux the solution for 0.5 to 2 hours to yield the final Vitamin K2 (MK-9) product.
Quantitative Data Summary
The following tables summarize the quantitative data, including yields and purity, for the key steps in the synthesis of Vitamin K2 from this compound as described in the cited patent.[3]
Table 1: this compound Purification Results
| Parameter | Value |
| Starting Material | 5g of 16% crude this compound |
| Saponification Conditions | 40°C, 6h, 1.5g NaOH |
| Solvent System | Methanol:Acetone (1:3) |
| Purified Product Mass | 0.85g |
| Final Purity | 66.0% |
| Yield | 70.1% |
Table 2: Synthesis of Key Intermediates
| Intermediate | Starting Materials | Key Reagents | Yield | Purity |
| Cyclopentadiene | Dicyclopentadiene | Heat (200°C) | 70% | 96.7% (GC) |
| Protected Naphthoquinone | 2-Methyl-1,4-Naphthoquinone, Cyclopentadiene | BF₃·OEt₂ | 85.3% | Not Specified |
| Solanesyl Bromide | Purified this compound | PBr₃, Pyridine | 84.4% | Not Specified |
Table 3: Final Product Data for Vitamin K2 (MK-9)
Note: The final yield and purity for the complete synthesis of Vitamin K2 were stated to be high, but specific quantitative values for the final step were not provided in the example protocol of the cited source. The method is described as high-yield and low-cost.[3]
References
- 1. Vitamin K – sources, physiological role, kinetics, deficiency, detection, therapeutic use, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial production of vitamin K2: current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN101029003A - Method for synthesizing vitamin k solanine - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing Solanesol yield from tobacco waste materials
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for optimizing the extraction and purification of solanesol from tobacco waste materials.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing this compound yield from tobacco waste?
A1: The final yield of this compound is influenced by a combination of genetic, environmental, and processing factors. Key variables include the tobacco type and genotype, the leaf's position on the stalk, agronomic practices like topping and water stress, and the drying/curing methods used post-harvest.[1] Extraction and purification parameters such as the chosen solvent, extraction time, temperature, and method (e.g., microwave-assisted, ultrasound-assisted) are also critical.[2][3]
Q2: Why is a saponification step often included in the extraction process?
A2: In tobacco, this compound exists in both a free alcohol form and as fatty acid esters.[4] The saponification process, typically using a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), is crucial to hydrolyze these solanesyl esters into free this compound.[2][4] This step increases the overall yield of free this compound that can be extracted and purified.[5]
Q3: Which extraction method is generally the most efficient?
A3: Modern extraction techniques have proven more efficient than traditional solvent extraction. Methods like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) significantly reduce extraction time and solvent consumption while often increasing yield.[3][6][7] For example, MAE integrated with saponification can achieve a this compound yield of up to 0.91% in 40 minutes.[6] Supercritical Fluid Extraction (SFE) is another effective "green" method, though equipment can be more complex.[8][9] The optimal method depends on the available equipment, scale of operation, and desired purity.
Q4: How can the purity of the final this compound product be improved?
A4: Achieving high purity ( >95%) typically requires multiple purification steps after the initial extraction. Common and effective techniques include:
-
Crystallization: This is a fundamental step. After extraction and concentration, the crude this compound is dissolved in a suitable solvent (e.g., hot acetonitrile) and then cooled slowly to allow pure this compound crystals to form, leaving impurities in the solution.[5][10] This process is often repeated (recrystallization) to enhance purity.[5]
-
Column Chromatography: Using a stationary phase like silica gel, this method separates this compound from other compounds based on polarity differences.[11][12][13]
-
Molecular Distillation: This technique is effective for refining crude this compound at high temperatures and low pressures, capable of achieving purities over 97%.[2]
Q5: What analytical methods are used to quantify this compound content?
A5: High-Performance Liquid Chromatography (HPLC) is the most common method for the quantitative analysis of this compound.[14][15][16][17] Reverse-phase HPLC (RP-HPLC) with a C18 column is frequently used.[15][17] For higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) is also employed.[4][18]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Incomplete Extraction: Insufficient time, inadequate solvent-to-solid ratio, or non-optimal temperature. 2. Inefficient Saponification: Solanesyl esters were not fully hydrolyzed. 3. Degradation: Exposure to excessively high temperatures or prolonged microwave/ultrasound duration can degrade this compound.[3] 4. Poor Raw Material: Low inherent this compound content in the tobacco waste. | 1. Optimize Extraction Parameters: Increase extraction time, adjust the solvent-to-material ratio (e.g., 1:17.5 g/mL for ultrasonic extraction with acetone), and ensure the temperature is optimal (e.g., 60°C for UAE).[2] 2. Optimize Saponification: Ensure correct alkali concentration (e.g., 4% NaOH), temperature (65°C), and duration (4 hours).[5] A KOH-methanol solution (0.5 mol/L) at 30°C for 30 minutes has also been reported as effective.[16] 3. Control Energy Input: For MAE, use optimal power and time (e.g., 324.6 W for 30 seconds) to avoid degradation.[3] 4. Material Screening: If possible, analyze the this compound content of the raw material before large-scale extraction. |
| Emulsion Formation During Liquid-Liquid Extraction | 1. Presence of Surfactant-like Impurities: Natural compounds in the tobacco extract can stabilize emulsions. 2. Vigorous Shaking: Excessive agitation of the separation funnel. | 1. Break the Emulsion: Add a saturated brine (NaCl) solution, add a small amount of a different organic solvent, or centrifuge the mixture at low speed. 2. Gentle Inversion: Gently invert the separation funnel multiple times instead of shaking it vigorously. |
| Failure of this compound to Crystallize | 1. Solution is Not Saturated: The concentration of this compound is too low. 2. Presence of Impurities: Certain impurities can inhibit crystal nucleation and growth. 3. Cooling Too Rapidly: Fast cooling leads to oiling out or amorphous precipitation instead of crystallization. | 1. Concentrate the Solution: Gently evaporate some of the solvent to increase the this compound concentration.[19] 2. Initiate Crystallization: Add a "seed" crystal of pure this compound or scratch the inside surface of the flask with a glass rod to create nucleation sites.[20] 3. Slow Cooling: Allow the solution to cool to room temperature slowly, followed by further cooling in a refrigerator or freezer (-18°C).[5] |
| Low Purity of Final Product | 1. Ineffective Crystallization: Impurities were trapped within the crystal lattice (occlusion). 2. Insufficient Washing: Residual mother liquor containing impurities remains on the crystal surface. 3. Co-elution in Chromatography: Impurities have similar polarity to this compound, causing them to elute together. | 1. Perform Recrystallization: Dissolve the crystals in a fresh, hot solvent and crystallize again. Multiple recrystallization steps may be necessary.[5] 2. Thorough Washing: Wash the filtered crystals with a small amount of cold, fresh solvent.[19] 3. Optimize Chromatography: Adjust the mobile phase composition (e.g., the ratio of hexane to ethyl acetate) to improve separation.[11] |
Data Presentation: Comparison of Extraction Methods
Table 1: Performance of Various this compound Extraction Techniques
| Extraction Method | Solvent(s) | Key Conditions | Yield (%) | Purity (%) | Reference(s) |
| Dynamic Saponification | Ethanol, No. 6 Solvent Naphtha | NaOH:Extract ratio 1:4, 2.5 h reaction | Yield increased by 9.3% vs. conventional | - | [2] |
| Ultrasonic Assisted (UAE) | Acetone | 1:17.5 g/mL ratio, 60°C, 2 h, 160 W | - | - | [2] |
| Microwave Assisted (MAE) + UAE | Petroleum Ether, Ethanol, NaOH | MAE: 324.6 W, 30 sec; UAE: 40°C, 15 min | 2.93 | - | [3] |
| MAE + Maceration | Hexane, Ethanol | MAE: 200 W, 1.5 min; Maceration: 4 h | 1.3 | - | [13][15] |
| Bio-enzymatic Extraction | Water, Cellulase:Ligninase (15:1) | 40°C, pH 6, 8 h | 96.53% (extraction efficiency) | - | [2] |
| Molecular Distillation | - | Feed temp 100°C, Distillation 200-220°C | 77.10% (recovery from crude) | 97.60 | [2] |
| Cold Extraction & Crystallization | - | Saponification followed by solvent crystallization | - | 92.14 | [17] |
Note: Yield percentages can vary significantly based on the starting tobacco material. Some studies report extraction efficiency rather than final yield from raw material.
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) and Saponification
This protocol is adapted from methodologies that combine microwave pretreatment with solvent extraction to enhance efficiency.[3][6][15]
Materials:
-
Dried and ground tobacco waste (80 mesh)
-
Deionized water
-
Petroleum Ether (or n-Hexane)
-
96% Ethanol
-
2% NaOH solution
-
37% HCl
-
Microwave oven, beakers, ultrasonic bath, filtration apparatus
Procedure:
-
Pretreatment: Weigh 5 grams of ground tobacco powder into a beaker. Add 10 mL of deionized water and mix.
-
Microwave Irradiation: Place the beaker in the microwave and heat under optimal conditions (e.g., 324.5 W for 30 seconds).[3] Allow the sample to cool to room temperature.
-
Solvent Addition: To the cooled tobacco, add 66.7 mL of petroleum ether and 10 mL of 2% NaOH solution.
-
First Sonication (Extraction): Cover the beaker and place it in an ultrasonic bath at 40°C for 15 minutes. This step extracts this compound into the non-polar solvent.
-
Saponification & Second Sonication: Adjust the pH of 133.3 mL of 96% ethanol to 2 by adding 37% HCl. Add this acidic ethanol to the beaker. Sonicate again under the same conditions (40°C for 15 minutes). This step helps in phase separation and further extraction.
-
Phase Separation: Filter the entire mixture. Transfer the filtrate to a separation funnel and allow the layers to separate.
-
Collection: Collect the upper organic phase (petroleum ether) which contains the crude this compound.
-
Concentration: Evaporate the solvent from the collected phase using a rotary evaporator to obtain the crude this compound extract.
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for purifying crude this compound extract.[5][10][19]
Materials:
-
Crude this compound extract
-
Acetonitrile (or Methanol)
-
Erlenmeyer flask, heating mantle, filtration apparatus (Buchner funnel)
-
Freezer or cooling bath (-18°C to -20°C)
Procedure:
-
Dissolution: Place the crude this compound extract into an Erlenmeyer flask. Add a minimal amount of hot acetonitrile (heated to 42-70°C) while stirring until the extract is fully dissolved.[10]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a quick hot filtration to remove them.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystals should start to appear.
-
Low-Temperature Crystallization: Once at room temperature, place the flask in a freezer or cooling bath at approximately -18°C for at least 6-12 hours to maximize crystal formation.[5][10]
-
Isolation: Isolate the formed crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small volume of ice-cold fresh solvent (acetonitrile) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
-
Repeat: For higher purity, repeat the entire recrystallization process. Two crystallization steps are common.[5][10]
Visualizations
Experimental & Logical Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactivities and Medicinal Value of this compound and Its Accumulation, Extraction Technology, and Determination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Determination of Free this compound Levels in Cigarette Filters by Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction and purification of this compound from tobacco extract | CORESTA [coresta.org]
- 6. Microwave-assisted extraction of this compound from tobacco leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Research Progress on this compound Extraction from Tobacco Wastes: Ingenta Connect [ingentaconnect.com]
- 9. mdpi.com [mdpi.com]
- 10. CN1534008A - A method for extracting and purifying this compound from tobacco leaves - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. CN1951888A - Process for purifying this compound from tobacco leaf extract - Google Patents [patents.google.com]
- 13. scholar.ui.ac.id [scholar.ui.ac.id]
- 14. [Determination of this compound in the extracts of tobacco leaves by high performance liquid chromatography (HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.aip.org [pubs.aip.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ajrconline.org [ajrconline.org]
- 19. science.uct.ac.za [science.uct.ac.za]
- 20. unifr.ch [unifr.ch]
Technical Support Center: Purification of Solanesol from Crude Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of solanesol from crude extracts.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow of this compound purification.
1. Extraction Phase
| Problem | Possible Cause | Recommended Solution |
| Low this compound Yield | Inefficient cell wall disruption. | Employ pre-treatment methods like ammonia leaching to break down the cell wall structure of tobacco leaves, which promotes the release of this compound.[1] |
| Suboptimal extraction solvent or ratio. | Use non-polar solvents like hexane or petroleum ether, as this compound is non-polar. Optimize the solvent-to-material ratio; for instance, a 1:17.5 g/mL raw material-to-liquid ratio has been shown to be effective in ultrasonic-assisted extraction.[1] | |
| Insufficient extraction time or temperature. | For ultrasonic-assisted extraction with acetone, optimal conditions have been identified as a temperature of 60°C and an extraction time of 2 hours.[1] For other methods, systematically vary time and temperature to find the optimal parameters for your specific setup. | |
| Presence of this compound esters. | Most this compound in tobacco leaves exists as esters.[2] A saponification step is crucial to hydrolyze these esters into free this compound, thereby increasing the yield.[1][3] |
2. Saponification Step
| Problem | Possible Cause | Recommended Solution |
| Incomplete Saponification | Incorrect concentration of alkali solution. | Use a 15-25% alkali lye solution for effective saponification.[4] |
| Suboptimal reaction time or temperature. | A saponification temperature of 60 ± 5°C for three hours has been found to be effective.[4] For dynamic saponification, a reaction time of 2.5 hours is recommended.[1][3] | |
| Inefficient mixing. | Ensure vigorous and constant stirring during the saponification process to maximize the interaction between the crude extract and the alkali solution. |
3. Crystallization Phase
| Problem | Possible Cause | Recommended Solution |
| No Crystal Formation | Solution is not supersaturated. | Concentrate the solution by evaporating some of the solvent to increase the this compound concentration. |
| Cooling rate is too rapid. | Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath. Rapid cooling can lead to the formation of an oil instead of crystals. | |
| Presence of impurities inhibiting crystallization. | Purify the extract further using column chromatography to remove impurities before attempting crystallization. Waxes and other lipids are common culprits.[5][6] | |
| Oiling Out (Formation of an oil instead of crystals) | Solution is too concentrated or cooled too quickly. | Add a small amount of solvent to dissolve the oil, then allow it to cool more slowly. Using a seed crystal can also encourage proper crystal formation. |
| Inappropriate solvent. | The solvent may be too good a solvent for this compound at low temperatures. Experiment with different solvent systems. A mixture of a good solvent and a poor solvent can often yield better crystals. | |
| Low Purity of Crystals | Impurities trapped in the crystal lattice. | Recrystallize the product. Ensure the initial cooling is slow to allow for selective crystallization of this compound. Washing the crystals with a cold, poor solvent can also help remove surface impurities. |
4. Column Chromatography
| Problem | Possible Cause | Recommended Solution |
| Poor Separation of this compound from Impurities | Incorrect stationary phase. | Alumina has been shown to be an effective adsorbent for the purification of this compound due to its high binding capacity and selectivity.[5][6] Silica gel is also commonly used.[2][7] |
| Suboptimal mobile phase. | For normal phase chromatography on alumina, a gradient of ethyl acetate in hexane (e.g., starting with 0.5% v/v and increasing to 1% v/v) can effectively elute this compound while retaining more polar impurities.[5] For silica gel, a mixture of petroleum ether and acetone (e.g., 90:10 v/v) has been used successfully.[2] | |
| Column overloading. | Do not exceed the binding capacity of your column. This can lead to broad peaks and poor separation. Determine the binding capacity of your adsorbent for this compound before scaling up. | |
| Low Recovery of this compound | This compound is strongly adsorbed to the stationary phase. | Increase the polarity of the mobile phase gradually to ensure complete elution of this compound. |
| Degradation of this compound on the column. | This compound can be sensitive to acidic conditions. Ensure that the solvents and stationary phase are neutral. This compound can also be degraded by ozone during air sampling, suggesting potential sensitivity to oxidation.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound extracts?
A1: Crude extracts of this compound from tobacco leaves are complex mixtures containing waxes, pigments (like chlorophyll), fatty acids, sterols, and other polar and non-polar constituents.[5][6]
Q2: What purity of this compound can I expect to achieve with different purification methods?
A2: The achievable purity depends on the combination of methods used.
-
Crystallization alone: Can increase purity significantly from a crude extract. For example, a crude extract with 14.26% purity was enriched to 92.14% after saponification and solvent crystallization.[9]
-
Column Chromatography: Can yield high purity this compound. A single-step normal phase chromatography on alumina has been reported to produce this compound with 95 wt.% purity.[5] Combining chromatography with other methods can achieve purities of up to 98%.[1]
-
Molecular Distillation: This technique can achieve high purity levels, with reports of up to 97.60% purity.[1]
Q3: What analytical methods are suitable for determining the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound.[5][9]
-
Reversed-Phase HPLC (RP-HPLC): A common method uses a C18 column with a mobile phase of methanol and isopropanol (e.g., 60:40, v/v) and UV detection at 215 nm.[9]
-
Normal Phase HPLC: Can also be used with a silica column and a mobile phase like isopropanol in hexane (e.g., 4:96 v/v).[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides higher sensitivity and specificity and can be used for both quantification and identification.[1][10]
Q4: Is saponification always necessary?
A4: Yes, saponification is a critical step for maximizing the yield of this compound from tobacco extracts. A significant portion of this compound exists as fatty acid esters, and saponification (alkaline hydrolysis) is required to cleave these esters and release the free this compound alcohol.[1][2][3]
Q5: What are some advanced purification techniques for this compound?
A5: Beyond traditional methods, techniques like molecular distillation and supercritical fluid extraction (SFE) are used.
-
Molecular Distillation: This method is effective for separating this compound from less volatile impurities and can achieve high purity (e.g., 97.60%).[1] It is particularly useful for refining crude this compound.
-
Supercritical Fluid Extraction (SFE): Using supercritical CO2, often with a modifier like ethanol, can provide a "greener" extraction method and yield a crude extract with around 30% this compound, which then requires further purification.[1]
Quantitative Data Summary
Table 1: Purity and Yield of this compound with Different Purification Methods
| Purification Method | Starting Purity | Final Purity | Yield | Reference |
| Saponification & Solvent Crystallization | 14.26% | 92.14% | - | [9] |
| Normal Phase Chromatography (Alumina) | 18 wt.% | 95 wt.% | 79% | [5] |
| Molecular Distillation | Crude | 97.60% | 77.10% | [1] |
| Supercritical CO2 Extraction + Column Chromatography | Crude | >98% | - | [1] |
| Silica Gel Column Chromatography | Crude | 83.04% | 0.38% (of dry leaf) | [2] |
Experimental Protocols
Protocol 1: General Extraction, Saponification, and Crystallization
-
Extraction:
-
Grind dry tobacco leaves to a fine powder.
-
Extract the powder with a non-polar solvent such as n-hexane or petroleum ether using a Soxhlet apparatus or by maceration with stirring for several hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude paste.
-
-
Saponification:
-
Dissolve the crude extract in ethanol.
-
Add a 10% ethanolic potassium hydroxide solution.
-
Heat the mixture at 55-60°C with stirring for 2-3 hours to hydrolyze the this compound esters.[9]
-
-
Extraction of Free this compound:
-
After cooling, transfer the saponified mixture to a separatory funnel.
-
Perform a liquid-liquid extraction with a non-polar solvent like n-hexane to separate the free this compound from the more polar impurities.
-
Wash the organic layer with water until neutral.
-
-
Crystallization:
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Dissolve the resulting residue in a minimal amount of a hot solvent (e.g., acetone or acetonitrile).
-
Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Protocol 2: Purification by Normal Phase Column Chromatography
-
Column Preparation:
-
Prepare a slurry of alumina in hexane.
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Equilibrate the column by passing several column volumes of hexane through it.
-
-
Sample Loading:
-
Dissolve the crude or partially purified this compound extract in a minimal amount of hexane.
-
Load the sample onto the top of the column.
-
-
Elution:
-
Begin elution with pure hexane to wash out non-polar impurities.
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate. Start with a low concentration (e.g., 0.5% v/v ethyl acetate in hexane) and then increase it (e.g., to 1% v/v).[5]
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of this compound using Thin Layer Chromatography (TLC) or HPLC.
-
Pool the fractions containing pure this compound.
-
Evaporate the solvent to obtain the purified this compound.
-
Visualizations
Caption: General workflow for the purification of this compound from tobacco leaves.
Caption: Troubleshooting logic for addressing low purity issues in this compound purification.
References
- 1. Bioactivities and Medicinal Value of this compound and Its Accumulation, Extraction Technology, and Determination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. extractionmagazine.com [extractionmagazine.com]
- 4. CN1951888A - Process for purifying this compound from tobacco leaf extract - Google Patents [patents.google.com]
- 5. ijsr.net [ijsr.net]
- 6. [PDF] Production of High Purity this compound from Impure Low Assay Tobacco Extract by Single Step Normal Phase Chromatography Method | Semantic Scholar [semanticscholar.org]
- 7. scholar.ui.ac.id [scholar.ui.ac.id]
- 8. Identification of oxidation products of this compound produced during air sampling for tobacco smoke by electrospray mass spectrometry and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Free this compound Levels in Cigarette Filters by Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solanesol Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of solanesol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a long-chain, all-trans-nonaprenol, a type of isoprenoid alcohol, naturally found in plants of the Solanaceae family, such as tobacco, potatoes, and tomatoes.[1][2] Its importance lies in its role as a key intermediate in the synthesis of high-value biochemicals like Coenzyme Q10 (CoQ10) and Vitamin K2.[3] The stability of this compound is critical as degradation can lead to a loss of purity and yield, impacting its suitability for pharmaceutical applications. Its structure, containing nine non-conjugated double bonds, makes it susceptible to degradation through oxidation, addition, and dehydrogenation reactions.[1][2]
Q2: What are the optimal storage conditions for this compound?
A2: To ensure its stability, this compound should be stored at -20°C in a dry, dark environment.[4][5] It should be kept in a tightly sealed container to prevent exposure to air and moisture. This compound is incompatible with strong oxidizing agents, and exposure to heat and direct sunlight should be avoided.[4]
Q3: What are the primary factors that cause this compound to degrade?
A3: The primary factors leading to this compound degradation are:
-
Oxidation: Exposure to oxygen and oxidizing agents, particularly ozone, can cause significant degradation.[6]
-
Heat: this compound is heat-sensitive, and elevated temperatures can accelerate its decomposition.[4]
-
Light: Exposure to UV and visible light can induce photodegradation.[7]
-
Acidic and Basic Conditions: Although specific data is limited, extreme pH conditions may lead to hydrolysis or other degradation reactions.
Q4: What are the known degradation products of this compound?
A4: The most well-characterized degradation pathway is oxidation by ozone, which results in the formation of at least 26 different compounds. These can be categorized into three main series of products:
-
Isoprenoid acetones
-
ω-hydroxyisoprenoid acetaldehydes
-
Isoprenoid oxoaldehydes[6]
The specific degradation products from thermal, photo, and acid/base-catalyzed degradation of this compound are not as well-documented in the literature. However, based on the degradation of similar polyisoprenoid compounds, thermal and photodegradation are expected to produce smaller, volatile compounds through chain scission, as well as introducing carbonyl and hydroxyl functional groups.[7]
Troubleshooting Guides
Issue 1: Low Yield or Purity of this compound After Extraction and Purification
| Possible Cause | Troubleshooting Step |
| Thermal Degradation During Extraction: | If using Microwave-Assisted Extraction (MAE), optimize the microwave power and extraction time to avoid excessive heating.[8] For other heat-involved methods, consider lowering the temperature and reducing the extraction duration. |
| Degradation During Saponification: | Prolonged saponification can lead to this compound degradation. Optimize the saponification time and temperature. A recommended condition is using 0.5 M KOH-methanol solution at 30°C for 30 minutes.[9] |
| Oxidative Degradation: | Minimize exposure of the sample to air during the entire process. Consider performing extraction and purification under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Extraction: | Ensure the chosen solvent system is appropriate for this compound's non-polar nature (e.g., hexane, ethanol).[1][2][8] Optimize the solvent-to-solid ratio and extraction time. |
| Inefficient Purification: | For column chromatography, ensure the stationary phase (e.g., silica gel) and mobile phase are suitable for separating the non-polar this compound from more polar impurities. Validate the performance of your purification method. |
Issue 2: Inconsistent Results in this compound Quantification by HPLC
| Possible Cause | Troubleshooting Step |
| Sample Degradation Prior to Analysis: | Ensure samples are stored under optimal conditions (-20°C, protected from light) and analyzed as quickly as possible after preparation. |
| Co-elution with Degradation Products: | Develop and validate a stability-indicating HPLC method that can resolve this compound from its degradation products. This may involve adjusting the mobile phase composition, gradient, column type, and temperature. |
| Variable Retention Times: | Check for leaks in the HPLC system, ensure the mobile phase composition is consistent, and degas the mobile phase to remove trapped air.[10] Fluctuations in column temperature can also cause retention time shifts.[10] |
| High Backpressure: | This may be due to a clogged column or inlet filter.[10] Flush the column or replace the filter as needed. |
| No or Very Small Peaks: | Check that the detector lamp is on, all electrical connections are secure, and there is sufficient mobile phase flow.[10] Verify the sample concentration and injection volume.[10] |
Degradation Pathways
Oxidative Degradation Pathway of this compound by Ozone
The reaction of this compound with ozone primarily targets the double bonds within the isoprenoid chain, leading to the formation of a variety of smaller carbonyl compounds.
Caption: Oxidative degradation of this compound by ozone.
General Photodegradation Pathway of this compound
Exposure to UV radiation can initiate free radical reactions, leading to chain scission and the introduction of new functional groups.
Caption: General photodegradation pathway of this compound.
Quantitative Data on this compound Degradation
Disclaimer: The following tables provide illustrative examples of how to present quantitative degradation data. Specific degradation rates for this compound under various conditions are not extensively reported in the literature and should be determined experimentally.
Table 1: Illustrative Example of Thermal Degradation of this compound in Solid State
| Temperature | Time (days) | This compound Remaining (%) | Appearance |
| 40°C | 7 | 98.5 | No significant change |
| 40°C | 14 | 96.2 | No significant change |
| 60°C | 7 | 92.1 | Slight yellowing |
| 60°C | 14 | 85.7 | Yellowing |
| 80°C | 7 | 75.3 | Significant yellowing |
| 80°C | 14 | 58.9 | Browning |
Table 2: Illustrative Example of Photodegradation of this compound in Ethanol Solution (1 mg/mL)
| Light Source | Exposure Duration (hours) | This compound Remaining (%) |
| Cool White Fluorescent | 24 | 95.8 |
| Cool White Fluorescent | 48 | 91.2 |
| UV-A Lamp (365 nm) | 24 | 88.4 |
| UV-A Lamp (365 nm) | 48 | 79.5 |
| D65 Lamp (ICH Q1B) | 24 | 85.1 |
| D65 Lamp (ICH Q1B) | 48 | 72.3 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on a this compound drug substance, which should be adapted based on the specific properties of the sample and analytical capabilities. The goal is to achieve 5-20% degradation.[11][12]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or a mixture of acetonitrile and isopropanol) at a known concentration (e.g., 1 mg/mL).[5][13] this compound is insoluble in water.[3][4] For hydrolysis studies, a co-solvent system will be necessary.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the this compound stock solution with 0.1 M HCl.
-
Incubate at 60°C and collect samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.[14]
-
-
Base Hydrolysis:
-
Mix the this compound stock solution with 0.1 M NaOH.
-
Incubate at 60°C and collect samples at various time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.[14]
-
-
Oxidative Degradation:
-
Mix the this compound stock solution with 3% hydrogen peroxide.
-
Keep at room temperature and collect samples at various time points.[14]
-
-
Thermal Degradation:
-
For solid-state studies, place the powdered this compound in a temperature-controlled oven at elevated temperatures (e.g., 60°C, 80°C).[14]
-
For solution studies, incubate the this compound stock solution at these temperatures.
-
Collect samples at various time points.
-
-
Photodegradation:
-
Expose the this compound stock solution and solid sample to a light source compliant with ICH Q1B guidelines (e.g., a combination of cool white fluorescent and UV-A lamps or a D65 lamp).[12]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Collect samples after specified exposure levels (e.g., 1.2 million lux hours and 200 watt-hours/m²).
-
3. Analysis:
-
Analyze all stressed and control samples using a validated stability-indicating HPLC method.
-
Quantify the amount of remaining this compound and detect any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its degradation products.
1. Instrumentation and Columns:
-
A standard HPLC system with a UV or Mass Spectrometry (MS) detector.
-
A C18 or C8 reversed-phase column is often suitable.[13][15]
2. Mobile Phase and Gradient:
-
Due to this compound's non-polar nature, a mobile phase consisting of organic solvents is required. A common mobile phase is a mixture of acetonitrile and isopropanol (e.g., 60:40 v/v).[9]
-
Gradient elution may be necessary to separate this compound from a wide range of potential degradation products with varying polarities.
3. Detection:
-
UV detection can be performed at a low wavelength, such as 210-215 nm.[15][16]
-
LC-MS/MS provides higher sensitivity and specificity and is beneficial for identifying and quantifying degradation products.[13][17]
4. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[18]
-
Specificity is demonstrated by showing that the method can resolve this compound from its degradation products generated during the forced degradation study.
Workflow for this compound Stability Testing
Caption: Workflow for conducting a forced degradation study of this compound.
References
- 1. Frontiers | this compound: a promising natural product [frontiersin.org]
- 2. This compound: a promising natural product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 13190-97-1 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Identification of oxidation products of this compound produced during air sampling for tobacco smoke by electrospray mass spectrometry and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. daneshyari.com [daneshyari.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. uhplcs.com [uhplcs.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. ajrconline.org [ajrconline.org]
- 14. SOP for Forced Degradation Study [m-pharmainfo.com]
- 15. Optimization of HPLC-APCI-MS conditions for the qualitative and quantitative determination of total this compound in tobacco leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. CN105938126A - Method for detecting this compound in cigarette main stream smoke through LC-MS/MS - Google Patents [patents.google.com]
- 18. scispace.com [scispace.com]
Technical Support Center: Reducing Solvent Consumption in Solanesol Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Solanesol extraction. The focus is on implementing modern extraction techniques to minimize solvent consumption while maximizing yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of modern extraction techniques over traditional solvent extraction for this compound?
Modern extraction methods like Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE) offer several advantages over traditional methods such as maceration or Soxhlet extraction. These include significantly reduced extraction times, lower solvent consumption, and often higher extraction efficiency.[1][2][3][4][5] For instance, MAE can reduce extraction times from hours to minutes.[6] SFE, particularly with supercritical CO2, offers the benefit of using a green solvent that is easily removed from the final product.[2][7]
Q2: Which alternative solvents can be used to reduce the environmental impact of this compound extraction?
Ethanol is a commonly used, more environmentally friendly solvent in this compound extraction.[8][9] Research has also explored the use of natural deep eutectic solvents (NADES) as a green alternative, which have shown high extraction efficiency for this compound.[10] Supercritical CO2 is another excellent green solvent choice, especially in SFE, as it is non-toxic, non-flammable, and easily separated from the extract.[2][7]
Q3: How can I optimize the solvent-to-solid ratio to reduce solvent consumption?
Optimizing the solvent-to-solid ratio is crucial for minimizing solvent use. The ideal ratio depends on the extraction method and the raw material. It is recommended to perform preliminary experiments with varying ratios to determine the optimal point where this compound yield is maximized without excessive solvent use. For example, in ultrasonic-assisted extraction, an optimal raw material-to-liquid ratio was found to be 1:17.5 (g/mL).[2] Increasing the ratio beyond the optimum may not significantly increase the yield and will only lead to more solvent waste.[11][12]
Q4: Is it possible to recycle solvents used in the extraction process?
Yes, solvent recycling is a key strategy for reducing consumption and waste. Techniques like distillation, thin-film evaporation, and liquid-liquid extraction can be used to recover and purify solvents for reuse.[13] The choice of recycling method depends on the solvent's properties and the nature of the impurities. Implementing a closed-loop system where the solvent is continuously recycled can lead to significant cost savings and a more sustainable process.
Troubleshooting Guides
Issue 1: Low this compound Yield in Microwave-Assisted Extraction (MAE)
| Possible Cause | Troubleshooting Step |
| Inadequate Microwave Power | Increase the microwave power in increments. However, be aware that excessive power can lead to degradation of this compound.[14] Optimal power is often in the range of 200-400 W.[8][15] |
| Incorrect Solvent Composition | For MAE, a combination of a polar solvent (good microwave absorber like ethanol) and a non-polar solvent (good this compound solvent like hexane) is often effective.[9][14] Experiment with different ratios, for example, a 1:3 volume ratio of hexane to ethanol has been shown to be effective.[9][16] |
| Suboptimal Extraction Time | Optimize the extraction time. Short extraction times are a key advantage of MAE.[1] Yields can be maximized in as little as 1.5 to 40 minutes depending on the specific protocol.[6][8] |
| Poor Cell Wall Disruption | Pre-treatment of the tobacco leaves, such as grinding to a smaller particle size, can enhance extraction efficiency by increasing the surface area available for solvent contact. The use of NaOH in the extraction solvent can also aid in cell wall lysis.[6][8] |
Issue 2: Emulsion Formation During Solvent Extraction
| Possible Cause | Troubleshooting Step |
| Presence of Surfactant-like Compounds | The addition of a saponification step with NaOH or KOH can help to break down lipids and other compounds that may cause emulsions.[3][9] |
| Vigorous Agitation | Reduce the intensity of mixing or shaking during liquid-liquid extraction to prevent the formation of stable emulsions. |
| Inappropriate Solvent Choice | Ensure the chosen solvents have a significant density difference and are immiscible to facilitate phase separation. |
Issue 3: Co-extraction of Impurities in Supercritical Fluid Extraction (SFE)
| Possible Cause | Troubleshooting Step |
| Non-selective Extraction Conditions | Adjust the pressure and temperature to fine-tune the solvating power of the supercritical CO2. Lower temperatures may favor the extraction of this compound over more volatile compounds like nicotine.[17] |
| Lack of a Co-solvent | The addition of a polar co-solvent (modifier) like ethanol can improve the selectivity for this compound.[2] |
| Single-stage Separation | Employ a fractional separation process with multiple separators at different pressures and temperatures to selectively precipitate different components from the supercritical fluid.[18] |
Data Presentation
Table 1: Comparison of Different Extraction Methods for this compound
| Extraction Method | Solvent(s) | Solvent:Solid Ratio | Time | Temperature | Power | This compound Yield (%) |
| Microwave-Assisted Extraction (MAE) | Hexane:Ethanol (1:3 v/v) | - | 40 min | - | - | 0.91[6] |
| MAE | Water, Petroleum Ether:Ethanol | 0.25 g/mL (water) | 1.5 min | - | 200 W | 1.3[8] |
| Ultrasound-Assisted Extraction (UAE) | Acetone | 17.5 mL/g | 2 h | 60 °C | 160 W | - (Yield of 94.70% of available this compound)[2] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 with 95% Ethanol modifier | - | 1.5 h | 55 °C | - | - (Crude extract with 30% this compound)[2] |
| Microwave-Ultrasound-Assisted (MUAE) | Water, Petroleum Ether:Ethanolic Acid | 6:1 (mL/g) (MAE stage) | 1.5 min (MAE) | 40 °C (UAE) | 400 W (MAE) | 3.0[15] |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of this compound
-
Sample Preparation: Dry tobacco leaves and grind them to a fine powder (e.g., 80 mesh).[8]
-
Microwave Pre-treatment: Mix the tobacco powder with water at a ratio of 0.25 g/mL.[8]
-
Microwave Irradiation: Place the mixture in a microwave extractor and irradiate at 200 W for 1.5 minutes.[8]
-
Solvent Extraction: After microwave treatment, add a mixture of hexane and ethanol (e.g., 2:3 v/v) to the sample.[14]
-
Saponification: Add 0.05 M NaOH to the solvent mixture to aid in the release of this compound.[6]
-
Maceration: Allow the mixture to macerate for a specified period (e.g., 4 hours) at room temperature.[8]
-
Filtration and Separation: Filter the mixture to remove solid plant material. If necessary, perform a liquid-liquid extraction to separate the this compound-rich phase.
-
Solvent Removal: Evaporate the solvent under reduced pressure to obtain the crude this compound extract.
-
Purification: Further purify the crude extract using column chromatography with silica gel.[8]
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Prepare finely ground, dried tobacco leaves.
-
Solvent Mixture: Suspend the tobacco powder in acetone at a solid-to-liquid ratio of 1:17.5 (g/mL).[2]
-
Ultrasonic Treatment: Place the vessel containing the mixture in an ultrasonic bath or use an ultrasonic probe.
-
Extraction Conditions: Maintain the temperature at 60°C and apply ultrasonic power of 160 W for 2 hours.[2]
-
Filtration: After extraction, filter the mixture to separate the extract from the solid residue.
-
Solvent Evaporation: Remove the acetone from the filtrate using a rotary evaporator to yield the crude this compound extract.
-
Purification: The crude extract can be further purified by recrystallization or chromatography.
Protocol 3: Supercritical Fluid Extraction (SFE) of this compound
-
Sample Preparation: Load the extraction vessel with dried and ground tobacco leaves.
-
System Pressurization: Pressurize the system with CO2 to the desired extraction pressure (e.g., 20 MPa).[2]
-
Temperature Control: Heat the extraction vessel to the set temperature (e.g., 55°C).[2]
-
Co-solvent Addition: Introduce a modifier, such as 95% ethanol, into the CO2 stream.[2]
-
Extraction: Maintain a constant flow of supercritical CO2 through the extraction vessel for the specified duration (e.g., 1.5 hours).[2]
-
Fractional Separation: Depressurize the CO2 in a series of separators at different pressures and temperatures to selectively precipitate the extracted compounds.
-
Collection: Collect the precipitated this compound-rich fraction.
-
Purification: The collected fraction may require further purification by silica gel column chromatography.[2]
Visualizations
Caption: General workflow for this compound extraction and purification.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Bioactivities and Medicinal Value of this compound and Its Accumulation, Extraction Technology, and Determination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. extractionmagazine.com [extractionmagazine.com]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive review of ultrasonic assisted extraction (UAE) for bioactive components: Principles, advantages, equipment, and combined technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-assisted extraction of this compound from tobacco leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholar.ui.ac.id [scholar.ui.ac.id]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. blog.veolianorthamerica.com [blog.veolianorthamerica.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. scholar.ui.ac.id [scholar.ui.ac.id]
- 16. Recovery of this compound from tobacco as a value-added byproduct for alternative applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Mobile Phase for Solanesol Separation by RP-HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of Solanesol by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common mobile phases used for this compound separation by RP-HPLC?
A1: The most frequently used mobile phases for this compound separation by RP-HPLC are mixtures of methanol, acetonitrile, and isopropanol.[1] Water is also used, particularly in combination with acetonitrile. Common combinations include methanol-isopropanol, acetonitrile-isopropanol, and acetonitrile-water.[2][3][4] The choice of solvent and their ratio is critical for achieving optimal separation.
Q2: Why is isopropanol often included in the mobile phase for this compound analysis?
A2: this compound is a large, non-polar molecule. Isopropanol is a stronger solvent than methanol and acetonitrile in reversed-phase chromatography, which helps to elute the highly retained this compound from the C18 or other hydrophobic stationary phases in a reasonable time and with good peak shape.[2]
Q3: What is the typical UV detection wavelength for this compound?
A3: The optimal UV absorption wavelength for this compound is generally in the range of 205 to 215 nm.[1] Specific methods have utilized detection at 202 nm, 205 nm, and 215 nm.[3][4][5]
Q4: Can additives be used in the mobile phase for this compound separation?
A4: Yes, additives can be beneficial. For instance, small amounts of acids like acetic acid or the use of buffers such as ammonium acetate can improve peak shape and ionization efficiency, especially when using a mass spectrometer (MS) detector.[2][6] A mixture of acetonitrile and isopropanol (1:1, v/v) containing 2mM ammonium acetate has been successfully used as a mobile phase.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the RP-HPLC separation of this compound, with a focus on mobile phase optimization.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase strength or composition. | - Increase the proportion of the stronger solvent (e.g., isopropanol) in the mobile phase to reduce tailing. - Experiment with different organic modifiers. For example, if using methanol-water, try acetonitrile-water or a ternary mixture like methanol-acetonitrile-isopropanol.[1] - Add a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of any acidic functional groups on the stationary phase that may be causing secondary interactions. |
| High Backpressure | Mobile phase viscosity is too high. | - Reduce the proportion of isopropanol if it is a major component, as it is more viscous than methanol or acetonitrile. - Increase the column temperature. This will decrease the viscosity of the mobile phase and subsequently lower the backpressure. A column temperature of 45°C has been used in some methods.[6] - Ensure the mobile phase is properly filtered and degassed to prevent blockages.[7] |
| Long Retention Time | The mobile phase is too weak to elute this compound effectively. | - Increase the percentage of the organic solvent(s) in the mobile phase. For example, change from a 60:40 methanol:isopropanol ratio to a 50:50 ratio.[4] - Switch to a stronger organic solvent. Isopropanol is a stronger eluting solvent than methanol and acetonitrile in reversed-phase HPLC. |
| Poor Resolution Between this compound and Impurities | The mobile phase does not provide adequate selectivity. | - Change the organic modifier. The selectivity of the separation can be altered by switching from methanol to acetonitrile or vice-versa, or by using a combination of the two.[8] - Optimize the ratio of the solvents in the mobile phase. A systematic approach, such as running a gradient elution and then converting to an optimized isocratic method, can be effective. - Adjust the pH of the mobile phase if ionizable impurities are present.[9] |
| Baseline Noise or Drift | Contaminated mobile phase or improper mixing. | - Use high-purity HPLC-grade solvents and reagents. - Ensure thorough mixing of the mobile phase components. - Degas the mobile phase to remove dissolved gases that can cause bubbles in the detector.[7] |
Experimental Protocols
Below are examples of detailed experimental protocols for the RP-HPLC separation of this compound.
Method 1: Isocratic RP-HPLC with UV Detection
-
Column: Phenomenex Luna C18 (250 mm × 4.6 mm, 5 µm)[4]
-
Mobile Phase: Methanol:Isopropanol (60:40, v/v)[4]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
-
Detection: UV at 215 nm[4]
-
Sample Preparation: Dissolve the sample in the mobile phase.
Method 2: Isocratic RP-HPLC with MS Detection
-
Column: Symmetry RP18[2]
-
Mobile Phase: Acetonitrile:Isopropanol (1:1, v/v) containing 2 mM Ammonium acetate[2]
-
Flow Rate: 1.0 mL/min[2]
-
Injection Volume: 5 µL[2]
-
Column Temperature: 26°C[2]
-
Detection: Mass Spectrometry (MS) with Atmospheric Pressure Chemical Ionization (APCI) in positive-ion mode[2]
Method 3: Gradient RP-HPLC with MS Detection
-
Column: Waters Symmetry Shield RP18 (2.1 mm x 150 mm, 3.5 µm)[6]
-
Mobile Phase A: 0.2% acetic acid (v/v) in methanol containing 5 mM ammonium acetate[6]
-
Mobile Phase B: 100% isopropanol[6]
-
Gradient Program:
-
0-2 min: 100% A
-
2-5 min: Linear gradient to 100% B
-
5-8 min: Hold at 100% B
-
8-9 min: Linear gradient back to 100% A
-
9-12 min: Hold at 100% A for equilibration
-
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 5 µL[6]
-
Column Temperature: 45°C[6]
-
Detection: Mass Spectrometry (MS)
Quantitative Data Summary
The following table summarizes various mobile phase compositions and their reported retention times for this compound.
| Mobile Phase Composition (v/v) | Column | Retention Time (min) | Reference |
| Methanol:Isopropanol (60:40) | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) | 6.127 | [4] |
| Acetonitrile:Isopropanol (1:1) with 2mM Ammonium Acetate | Symmetry RP18 | 2.2 ± 0.1 | [2] |
| Acetonitrile:Isopropanol (60:40) | Not Specified | Not Specified | [3] |
| Methanol:Acetonitrile:Tetrahydrofuran (39:24:9.5) | Discovery™ C18 (250 × 4.6 mm) | Not Specified | [1] |
| Methanol:Water (98:2) | Alltima C8 (250 × 4.6 mm) | Not Specified | [1] |
Visual Diagrams
Caption: Workflow for optimizing the mobile phase in RP-HPLC for this compound separation.
Caption: Logical relationships between mobile phase parameters and chromatographic outcomes.
References
- 1. Bioactivities and Medicinal Value of this compound and Its Accumulation, Extraction Technology, and Determination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajrconline.org [ajrconline.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rapid determination of total this compound in tobacco leaf by ultrasound-assisted extraction with RP-HPLC and ESI-TOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Free this compound Levels in Cigarette Filters by Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mastelf.com [mastelf.com]
- 8. mastelf.com [mastelf.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for Solanesol Quantification in Tobacco
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of solanesol in tobacco. The information is intended for researchers, scientists, and professionals in drug development, offering objective comparisons of method performance with supporting experimental data.
This compound, a long-chain isoprenoid alcohol, is a valuable bioactive compound predominantly found in tobacco leaves. It serves as a key intermediate in the synthesis of Coenzyme Q10 and Vitamin K2. Accurate and reliable quantification of this compound is crucial for quality control, process optimization, and research purposes. HPLC is a widely adopted technique for this analysis, and this guide explores various validated approaches.
Comparative Analysis of Validated HPLC Methods
Several HPLC methods have been developed and validated for this compound quantification, each with distinct parameters and performance characteristics. The choice of method often depends on the specific requirements of the analysis, such as sensitivity, sample throughput, and available instrumentation. The following tables summarize the key validation parameters from different studies, providing a clear comparison.
| Method Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Hypersil C4 (4.6 x 150 mm, 5 µm)[1][2] | Agilent C18 | Discovery™ C18 (250 x 4.6 mm i.d.)[3] | Zorbax-SIL (250 x 4.6 mm i.d.)[4] |
| Mobile Phase | Acetonitrile and Water[1][2] | Acetonitrile-Isopropanol (60:40, v/v)[5] | Methanol-Acetonitrile-Tetrahydrofuran (39:24:9.5, V/V/V)[3] | n-hexane, isopropyl ether and ethyl acetate (6:3:1)[4] |
| Detector | UV (202 nm)[1][2] | ELSD | ELSD[3] | Refractive Index Detector (RID)[3][4] |
| Flow Rate | 0.8 mL/min[1][2] | 1 mL/min[5] | 1.0 mL/min[3] | 1.0 mL/min[3] |
| Linearity Range | 3.65-4672 ng[1][2] | 0.1-1.5 mg/mL[5] | Not Specified | 0.2-4 µg[4] |
| Correlation Coefficient (r²) | Not Specified | Not Specified | Not Specified | Not Specified |
| Limit of Detection (LOD) | 1.83 ng[1][2] | 27.4 ng[5] | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified | Not Specified |
| Recovery (%) | 98.7%[1][2] | 99%[5] | Not Specified | 96.4%[4] |
| Precision (RSD %) | Not Specified | 0.41%[5] | Not Specified | 2.8%[4] |
Alternative and Advanced Methods
Beyond traditional HPLC-UV, other detection methods and advanced chromatographic techniques have been employed for this compound analysis, offering advantages in sensitivity and specificity.
| Method Parameter | LC-MS/MS | HPLC-APCI-MS |
| Column | Symmetry Shield RP18[3][6] | Alltima C8 (4.6 x 250 mm)[7] |
| Mobile Phase | Acetonitrile and Isopropanol (1:1, v/v) with 2mM ammonium acetate[8] | Methanol and Water (98:2 v/v)[7] |
| Detector | MS/MS (APCI, positive ion mode)[8] | APCI-MS[7] |
| Flow Rate | Not Specified | 0.8 mL/min[7] |
| Linearity Range | Not Specified | Not Specified |
| Correlation Coefficient (r²) | Not Specified | Not Specified |
| Limit of Detection (LOD) | 1.5 ng/mL[8][9] | More than 200 times more sensitive than UV detection[7] |
| Limit of Quantification (LOQ) | 5.0 ng/mL[8][9] | Not Specified |
| Recovery (%) | 97.72-99.67%[8] | Not Specified |
| Precision (RSD %) | Intra-day: 0.89%, Inter-day: 1.12%[8][9] | Better precision with UV detection compared to APCI-MS[7] |
Experimental Protocols
A detailed methodology for a representative validated HPLC-UV method is provided below.
Sample Preparation: Ultrasound-Assisted Saponification and Extraction
This method is effective for extracting total this compound from tobacco leaves.
-
Saponification :
-
Ultrasonic-Assisted Extraction :
-
After saponification, subject the sample to ultrasonic extraction. The optimal conditions can be determined through experimentation, but a common starting point is a 20-minute extraction with 80% ethanol at a liquid-to-solid ratio of 10 mL/g.[10]
-
Centrifuge the extract and collect the supernatant.
-
Filter the supernatant through a 0.45 µm membrane filter before HPLC analysis.
-
HPLC-UV Chromatographic Conditions
-
Instrument : High-Performance Liquid Chromatograph with a UV detector.
-
Mobile Phase : A mixture of acetonitrile and water.[1][2] The exact ratio should be optimized for best separation.
-
Column Temperature : Ambient.
Method Validation Parameters
-
Linearity : Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol) at different concentrations. Inject each standard and construct a calibration curve by plotting the peak area against the concentration. A linear range of 3.65-4672 ng has been reported as effective.[1][2]
-
Accuracy (Recovery) : Spike a known amount of this compound standard into a pre-analyzed tobacco sample and calculate the percentage recovery. An average recovery of 98.7% is considered excellent.[1][2]
-
Precision : Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple injections of the same sample on the same day and on different days. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ) : Determine the lowest concentration of analyte that can be reliably detected and quantified. These are often calculated based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ. A reported LOD for an HPLC-UV method is 1.83 ng.[1][2]
-
Specificity : Evaluate the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is typically assessed by examining the chromatograms for interfering peaks.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the validation of an HPLC method for this compound quantification.
Caption: Workflow for HPLC method validation.
Logical Relationship: Method Selection
This diagram presents a decision-making process for selecting an appropriate analytical method for this compound quantification based on research needs.
Caption: Decision tree for analytical method selection.
References
- 1. Rapid determination of total this compound in tobacco leaf by ultrasound-assisted extraction with RP-HPLC and ESI-TOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioactivities and Medicinal Value of this compound and Its Accumulation, Extraction Technology, and Determination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Determination of this compound in the extracts of tobacco leaves by high performance liquid chromatography (HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Free this compound Levels in Cigarette Filters by Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of HPLC-APCI-MS conditions for the qualitative and quantitative determination of total this compound in tobacco leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ajrconline.org [ajrconline.org]
- 10. Extraction and Determination of this compound in Waste Tobacco Leaves by Ultrasonic and HPLC | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Solanesol Content in Solanum Species: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of solanesol content across various Solanum species, offering valuable insights for researchers, scientists, and drug development professionals. This compound, a long-chain polyisoprenoid alcohol, is a key intermediate in the synthesis of valuable pharmaceuticals, including Coenzyme Q10 and Vitamin K2. This document summarizes quantitative data, details experimental protocols for this compound extraction and quantification, and visualizes the experimental workflow.
Quantitative Comparison of this compound Content
This compound content varies significantly among different species within the Solanum genus and even between different cultivars and plant parts. The following table summarizes the reported this compound content in the leaves of several commercially and scientifically important Solanum species.
| Solanum Species | Common Name | This compound Content (% of dry weight) | Reference |
| Solanum tuberosum | Potato | 0.30 - 0.40% | [1] |
| Solanum lycopersicum | Tomato | 0.30 - 0.40% | [1] |
| Solanum melongena | Eggplant | 0.30 - 0.40% | [1] |
| Solanum nigrum | Black Nightshade | 0.05 - 0.25% | [1] |
| Solanum xanthocarpum (now S. virginianum) | Yellow-fruit Nightshade | 0.05 - 0.25% | [1] |
Note: this compound content can be influenced by genetic factors, environmental conditions, and the developmental stage of the plant.[2][3] For comparison, Nicotiana tabacum (tobacco), a well-known high-solanesol plant, contains 0.85% to 3.75% this compound in its leaves.[1]
Experimental Protocols
Accurate quantification of this compound is critical for comparative studies. The following sections detail established methodologies for the extraction and analysis of this compound from Solanum plant material.
This compound Extraction
Several methods have been developed for the efficient extraction of this compound from plant tissues. Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are modern techniques that offer advantages in terms of reduced extraction time and solvent consumption compared to traditional methods.[4][5]
Ultrasound-Assisted Saponification and Extraction:
This method combines extraction with saponification to release esterified this compound, thereby determining the total this compound content.
-
Sample Preparation: Air-dry or freeze-dry fresh Solanum leaves and grind them into a fine powder.
-
Saponification and Extraction:
-
To the powdered leaf material, add a solution of potassium hydroxide in ethanol.
-
Perform ultrasonic-assisted extraction for a specified duration (e.g., 30 minutes).[6]
-
After ultrasonication, the mixture is typically refluxed to ensure complete saponification.
-
-
Solvent Partitioning:
-
After cooling, the saponified mixture is partitioned with a non-polar solvent such as n-hexane or petroleum ether to extract the this compound.
-
The organic phase, containing the this compound, is collected, washed with water to remove impurities, and then dried over anhydrous sodium sulfate.
-
-
Concentration: The solvent is evaporated under reduced pressure to yield the crude this compound extract.
This compound Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and reliable method for the quantitative analysis of this compound.[6][7]
-
Chromatographic System:
-
Column: A reverse-phase C18 or C4 column is typically used.[6][8]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and isopropanol (e.g., 80:20 v/v) is effective for separating this compound.[8]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at 215 nm is commonly employed.[8]
-
-
Standard Preparation:
-
Prepare a stock solution of pure this compound standard in the mobile phase.
-
Generate a calibration curve by preparing a series of dilutions from the stock solution and injecting them into the HPLC system.
-
-
Sample Analysis:
-
Dissolve the crude this compound extract in the mobile phase.
-
Filter the sample solution through a 0.45 µm filter before injection into the HPLC.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the this compound content by comparing the peak area of the sample with the calibration curve.
-
Visualizing the Experimental Workflow
The following diagram, generated using Graphviz, illustrates the key steps in the experimental workflow for the comparative analysis of this compound content.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Bioactivities and Medicinal Value of this compound and Its Accumulation, Extraction Technology, and Determination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Environmental and Genetic Factors Associated with this compound Accumulation in Potato Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-assisted extraction of this compound from tobacco leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Rapid determination of total this compound in tobacco leaf by ultrasound-assisted extraction with RP-HPLC and ESI-TOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Determination of this compound in the extracts of tobacco leaves by high performance liquid chromatography (HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
Cross-Validation of LC-MS and HPLC-UV for Solanesol Analysis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of solanesol, a key intermediate in the synthesis of valuable biochemicals like Coenzyme Q10 and Vitamin K analogues, is of paramount importance. The two most prevalent analytical techniques for this purpose are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most suitable technique for specific analytical needs.
Method Performance Comparison
The choice between LC-MS and HPLC-UV for this compound analysis hinges on a trade-off between sensitivity, selectivity, and operational complexity. LC-MS methods generally offer superior sensitivity and selectivity, allowing for lower detection and quantification limits.[1][2][3] In contrast, HPLC-UV is a robust and more accessible technique, often demonstrating excellent precision and reproducibility for samples with higher concentrations of this compound.[4][5]
| Parameter | LC-MS/MS | HPLC-UV | Reference |
| **Linearity (R²) ** | 0.9997 | 0.9999 | [1][4] |
| Limit of Detection (LOD) | 1.5 - 1.83 ng | 27.4 ng | [1][4][6] |
| Limit of Quantification (LOQ) | 5.0 ng/mL | Not explicitly stated in provided search results, but higher than LC-MS | [1] |
| Precision (RSD%) | Intra-day: 0.89%, Inter-day: 1.12% | 0.41% | [1][4] |
| Recovery (%) | 97.72 - 99.67% | 98.7 - 99% | [1][4][6] |
Table 1: Comparison of Method Validation Parameters for this compound Analysis. This table summarizes the key performance metrics for LC-MS/MS and HPLC-UV based on published data.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for both LC-MS and HPLC-UV analysis of this compound.
LC-MS/MS Experimental Protocol
A rapid and sensitive method for the determination of this compound in tobacco has been developed using LC-MS/MS with multiple reaction monitoring (MRM).[1][3]
-
Sample Preparation: Ultrasonic extraction with methanol followed by a liquid-liquid extraction with hexane.[1][3]
-
Chromatographic Separation:
-
Column: Symmetry Shield RP18 (2.1 mm x 150 mm, 3.5 µm particle size) or equivalent.[3][7]
-
Mobile Phase: A mixture of acetonitrile and isopropanol (1:1, v/v) containing 2mM ammonium acetate.[1][3] An alternative is a gradient of 0.2% acetic acid in methanol with 5 mM ammonium acetate (A) and 100% isopropanol (B).[7]
-
Flow Rate: 1.0 ml/min.[1]
-
Column Temperature: 45°C.[7]
-
-
Mass Spectrometry Detection:
HPLC-UV Experimental Protocol
A simple and rapid RP-HPLC method has been developed for the determination of this compound in tobacco.[4][6]
-
Sample Preparation: Saponification of the sample followed by ultrasonic-assisted extraction.[6] An optimized saponification process involves using 0.5 mol/L KOH-methanol solution at 30°C for 30 minutes.[4]
-
Chromatographic Separation:
Workflow and Method Comparison Diagrams
To visualize the analytical processes and their comparative advantages, the following diagrams are provided.
Caption: General workflow for the analysis of this compound.
Caption: Logical comparison of LC-MS/MS and HPLC-UV methods.
Conclusion
Both LC-MS and HPLC-UV are powerful techniques for the quantification of this compound. The LC-MS/MS method stands out for its superior sensitivity and selectivity, making it the preferred choice for analyzing samples with trace amounts of this compound or complex matrices where interference is a concern.[1][2] On the other hand, the HPLC-UV method offers a reliable, cost-effective, and robust alternative, particularly suitable for routine quality control and analysis of samples where this compound concentrations are relatively high.[4][5] The selection of the optimal method should be guided by the specific requirements of the analysis, including the sample matrix, the expected concentration range of this compound, and the available resources.
References
- 1. ajrconline.org [ajrconline.org]
- 2. CN105938126A - Method for detecting this compound in cigarette main stream smoke through LC-MS/MS - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bioactivities and Medicinal Value of this compound and Its Accumulation, Extraction Technology, and Determination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Free this compound Levels in Cigarette Filters by Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Solanesol
Essential Safety and Handling Guide for Solanesol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and logistical information for the handling of this compound in a laboratory setting. Adherence to these procedures is crucial for maintaining a safe research environment and ensuring the integrity of your work. While this compound is not classified as a hazardous substance, proper handling practices are essential to minimize exposure and prevent contamination.
I. Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense when handling any chemical, including this compound and the solvents in which it is dissolved.
A. Standard PPE:
-
Eye Protection: Always wear safety glasses with side shields or chemical splash goggles to protect against accidental splashes of this compound solutions.
-
Protective Clothing: A standard laboratory coat should be worn to prevent contamination of personal clothing.
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are recommended for handling this compound and associated solvents like ethanol and hexane. Always inspect gloves for any signs of degradation or punctures before use.
B. Glove Selection for Solvents:
Since this compound is a waxy solid at room temperature, it is often handled as a solution. The choice of glove material should be based on the solvent used. The following table summarizes the chemical resistance of common glove materials to ethanol and hexane, which are frequently used to dissolve this compound.[1][2][3]
| Glove Material | Ethanol Resistance | Hexane Resistance | Recommendation for this compound Solutions |
| Nitrile | Excellent | Good | Recommended |
| Latex | Good | Poor | Not Recommended for Hexane Solutions |
| Neoprene | Excellent | Excellent | Recommended |
Note: Breakthrough times for gloves can vary based on thickness, manufacturer, and specific laboratory conditions. It is advisable to consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
II. Operational Procedures
A. Weighing and Dissolving this compound:
-
Preparation:
-
Ensure the analytical balance is clean, calibrated, and located in a draft-free area.
-
Don appropriate PPE as outlined in Section I.
-
-
Weighing:
-
Place a clean, dry weigh boat or weighing paper on the balance pan.
-
Tare the balance to zero.
-
Carefully transfer the desired amount of solid this compound onto the weigh boat using a clean spatula.
-
Record the mass accurately.
-
-
Dissolving:
-
Transfer the weighed this compound to an appropriate glass container (e.g., beaker, flask).
-
Add the desired solvent (e.g., ethanol, hexane) in a fume hood.
-
Gently stir the mixture with a magnetic stir bar or by swirling the container until the this compound is completely dissolved.
-
B. General Handling:
-
Handle this compound and its solutions in a well-ventilated area, preferably within a fume hood, especially when working with volatile organic solvents.
-
Avoid generating dust when handling solid this compound.
-
Keep containers of this compound and its solutions tightly closed when not in use to prevent solvent evaporation and contamination.
III. Spill and Disposal Plans
A. Spill Cleanup Procedure:
In the event of a spill, remain calm and follow these steps:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (if necessary): For large spills of flammable solvents, evacuate the area and inform the appropriate safety personnel.
-
Don PPE: Before cleaning a small spill, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Contain the Spill:
-
Solid this compound: Gently sweep up the solid material, avoiding dust generation, and place it in a labeled waste container.[4]
-
This compound Solution: Cover the spill with an absorbent material (e.g., chemical absorbent pads, vermiculite, or sand), starting from the outside and working inwards to prevent spreading.[4]
-
-
Clean the Area:
-
Once the spill is absorbed, use a scoop or dustpan to collect the absorbent material and place it in a sealed, labeled waste container.
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol) to remove any remaining residue, followed by a final cleaning with soap and water.
-
Dispose of all contaminated cleaning materials as chemical waste.
-
B. Disposal Plan:
-
Solid this compound Waste: Dispose of unwanted solid this compound in a clearly labeled, sealed container designated for non-hazardous chemical waste.
-
This compound Solutions: Dispose of this compound solutions in a properly labeled, sealed waste container for organic solvent waste. Do not pour this compound solutions down the drain.
-
Contaminated Materials: Any materials contaminated with this compound or its solutions (e.g., gloves, weigh boats, absorbent pads) should be placed in a sealed bag and disposed of as chemical waste.
-
Follow all institutional and local regulations for chemical waste disposal.
IV. Decontamination
-
Glassware: Wash contaminated glassware with a suitable solvent (e.g., ethanol or acetone) to remove this compound residue, followed by a thorough cleaning with laboratory detergent and water.
-
Equipment: Wipe down any equipment that has come into contact with this compound or its solutions with a cloth dampened with a suitable solvent, followed by a clean, dry cloth.[5][6][7][8][9]
Visual Workflow and Decision Diagrams
To further aid in the safe handling of this compound, the following diagrams illustrate key procedural workflows.
Caption: Workflow for Handling this compound
Caption: PPE Selection Flowchart for this compound
References
- 1. fishersci.com [fishersci.com]
- 2. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 3. usascientific.com [usascientific.com]
- 4. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 5. cmich.edu [cmich.edu]
- 6. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 7. polarlabprojects.com [polarlabprojects.com]
- 8. research.uga.edu [research.uga.edu]
- 9. healthsafety.vcu.edu [healthsafety.vcu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
